5-(Trifluoromethyl)thiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPNYGZXGMOELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365903 | |
| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128009-32-5 | |
| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Trifluoromethyl)thiophene-2-carboxylic acid CAS number and properties
An In-depth Technical Guide to 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into its core properties, synthesis, reactivity, and applications, providing expert insights into its utility as a critical building block in modern chemistry.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
This compound (CAS No. 128009-32-5) is a substituted thiophene derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a thiophene ring—a bioisostere of a benzene ring—is strategically functionalized with a carboxylic acid at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.[1]
The incorporation of the -CF₃ group is a cornerstone of modern medicinal chemistry.[2] This highly electronegative and lipophilic moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The electron-withdrawing nature of the trifluoromethyl group also modulates the electronic properties of the thiophene ring, influencing its reactivity. Consequently, this compound serves as an invaluable building block in the development of novel pharmaceuticals, particularly in oncology and anti-inflammatory therapies, as well as in the creation of advanced materials and agrochemicals.[3]
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 128009-32-5 | [1][4][5] |
| Molecular Formula | C₆H₃F₃O₂S | [1][4][5] |
| Molecular Weight | 196.15 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 76-78 °C | [1] |
| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 2.96 ± 0.10 | [5] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(SC(=C1)C(F)(F)F)C(=O)O | [1][5] |
| InChI Key | MTPNYGZXGMOELX-UHFFFAOYSA-N | [1][5] |
Expert Insight: The predicted pKa of ~2.96 indicates a relatively strong carboxylic acid. This is a direct consequence of the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the carboxylate anion through inductive effects propagated through the thiophene ring. This enhanced acidity is a key feature influencing its reactivity, particularly in nucleophilic substitution reactions at the carboxyl group.
Synthesis Methodologies: Pathways to a Key Intermediate
Several synthetic routes to this compound have been established, each with distinct advantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
Method 1: Lithiation and Carboxylation
A common and direct approach involves the functionalization of a pre-existing thiophene backbone. This method leverages the acidity of protons on the thiophene ring, which can be selectively removed by a strong base.
Protocol Detail: Synthesis via Lithiation and Trifluoromethylation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve thiophene-2-carboxylic acid in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add two equivalents of lithium diisopropylamide (LDA) solution dropwise while maintaining the temperature at -78 °C. The use of two equivalents is critical: the first deprotonates the carboxylic acid, and the second deprotonates the C-5 position of the thiophene ring to form the 5-lithio derivative.[1]
-
Trifluoromethylation: After stirring for 1-2 hours, add an electrophilic trifluoromethylating agent (e.g., N-(Trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide or Umemoto's reagent). Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Acidify the mixture with 1M HCl to a pH of ~2.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality: The double deprotonation strategy is elegant and efficient. LDA is a strong, non-nucleophilic base, ideal for removing protons without attacking the carboxylate. The C-5 proton is the most acidic on the thiophene ring (after the carboxylic acid proton) due to the directing effect of the sulfur atom, ensuring regioselective lithiation.[1]
Method 2: Saponification of the Corresponding Ester
An alternative, often high-yielding route involves the hydrolysis of the methyl or ethyl ester precursor. This method is particularly useful if the ester is more readily synthesized or commercially available.
Protocol Detail: Saponification of Methyl Ester
-
Reaction Setup: To a solution of methyl 5-(trifluoromethyl)thiophene-2-carboxylate in a mixture of ethanol and water (e.g., 3:1), add an excess of sodium hydroxide (NaOH).
-
Hydrolysis: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until the product precipitates out as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Trustworthiness: This self-validating protocol relies on a classic and robust chemical transformation. The completion of the reaction is easily monitored, and the product often precipitates upon acidification in high purity, minimizing the need for extensive chromatographic purification.
Reactivity and Applications in Drug Development
The true value of this compound lies in its utility as a scaffold for building more complex molecules. The carboxylic acid moiety is a versatile handle for a variety of chemical transformations.
Amide Bond Formation: A Gateway to Bioactive Molecules
The most common application is in the formation of amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals.
Expert Insight: The trifluoromethyl group enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. However, direct condensation with an amine requires harsh conditions. Therefore, the use of coupling agents like HATU or EDC/HOBt is standard practice. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine under mild conditions to form the amide bond with high efficiency. This process is fundamental to constructing libraries of potential drug candidates for screening.[6]
Role as a Pharmacophore Component
The 5-(trifluoromethyl)thiophene-2-carboxamide moiety is found in numerous biologically active compounds. The trifluoromethyl group often serves to:
-
Increase Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[2]
-
Block Metabolic Oxidation: The C-F bond is exceptionally strong, preventing metabolic degradation at that position and thereby increasing the drug's half-life.[2]
-
Modulate Acidity/Basicity: The electron-withdrawing nature can influence the pKa of nearby functional groups, affecting receptor binding and solubility.[2]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) was not found, data for structurally related compounds provides a strong basis for safe handling protocols.[7][8]
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed.[8]
-
Respiratory Irritation: May cause respiratory irritation.[7][8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[1] Recommended storage temperature is between 2-8 °C.[1]
-
Spill Response: In case of a spill, contain the spillage and collect it with a non-combustible absorbent material. Place in a suitable container for disposal.[7]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a thiophene core, a reactive carboxylic acid handle, and a property-modulating trifluoromethyl group makes it an indispensable building block in the pursuit of novel therapeutics and advanced materials. A firm grasp of its properties, synthesis, and reactivity empowers researchers to leverage its full potential in their scientific endeavors.
References
- 1. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 128009-32-5 | this compound - Moldb [moldb.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. interchim.com [interchim.com]
- 9. fishersci.com [fishersci.com]
5-(Trifluoromethyl)thiophene-2-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical synthesis. We will explore its fundamental molecular and physicochemical properties, delve into established synthetic methodologies with mechanistic insights, and discuss its strategic applications, particularly within the realm of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated heterocycles to design next-generation molecules.
Core Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a five-membered thiophene ring substituted with a carboxylic acid group at the 2-position and a highly electronegative trifluoromethyl (-CF₃) group at the 5-position.[1] This substitution pattern imparts unique chemical characteristics that are highly sought after in pharmaceutical and materials science research.
The presence of the trifluoromethyl group is particularly significant. It enhances the compound's chemical stability, lipophilicity, and metabolic resistance, properties that can be conferred to larger molecules synthesized from it.[1][2] These attributes are critical in drug development for improving a candidate's pharmacokinetic profile.[2]
A summary of its key quantitative data is presented below:
| Property | Value | Source |
| Molecular Formula | C₆H₃F₃O₂S | [1][3][4][5] |
| Molecular Weight | 196.15 g/mol | [1][3][5] |
| CAS Number | 128009-32-5 | [1][3][4] |
| Melting Point | 76-78 °C | [1] |
| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [1] |
| pKa | 2.96 ± 0.10 (Predicted) | [4] |
| Appearance | Solid | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Route A: Direct Carboxylation of 5-(Trifluoromethyl)thiophene
A common and direct method involves the carboxylation of 5-(Trifluoromethyl)thiophene.[1] This is typically achieved by first generating a highly reactive organometallic intermediate. Deprotonation of the thiophene ring at the 2-position using a strong base like lithium diisopropylamide (LDA) creates a lithiated species. This nucleophilic intermediate readily attacks carbon dioxide (CO₂) to form the corresponding carboxylate, which is then protonated upon acidic workup to yield the final product.
-
Expertise & Experience: The use of LDA is critical as it is a strong, non-nucleophilic base that selectively deprotonates the most acidic proton on the thiophene ring (at C2), preventing side reactions. The reaction must be conducted under anhydrous conditions and at low temperatures to ensure the stability of the lithiated intermediate.
Route B: Saponification of a Precursor Ester
An alternative pathway involves the hydrolytic cleavage, or saponification, of a pre-formed ester, such as methyl 5-(trifluoromethyl)thiophene-2-carboxylate.[1] This method is advantageous as it often proceeds with high yields and avoids the use of sensitive organometallic intermediates.[1] The ester is typically refluxed with a base like sodium hydroxide (NaOH) in a mixture of ethanol and water, followed by acidification to furnish the carboxylic acid quantitatively.[1]
-
Trustworthiness: This two-step approach (ester formation followed by hydrolysis) provides a robust and scalable method. The purity of the final product is generally high, as the reaction conditions are well-controlled and side products are minimal.
Below is a workflow diagram illustrating the direct carboxylation approach.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
This compound serves as a valuable building block for synthesizing more complex molecules with potential biological activity.[1] Its utility stems from the combined presence of the reactive carboxylic acid handle and the property-enhancing trifluoromethyl group.
-
Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and acid chlorides. This allows for its conjugation to other molecules of interest, a common strategy in the development of novel drug candidates. For instance, it can be coupled with amines to form amides, a core structural motif in many pharmaceuticals.
-
Impact of the Trifluoromethyl Group: The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to modulate a drug's properties.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes like Cytochrome P450s. This can increase the drug's half-life in the body.[2]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the thiophene ring and influence how the molecule interacts with its biological target, potentially leading to stronger binding and higher potency.[2]
-
This compound and its derivatives have been explored for various therapeutic areas, including anti-inflammatory and anti-cancer applications, due to these favorable properties.[1][6]
Experimental Protocol: Synthesis via Saponification
This protocol details the synthesis of this compound from its corresponding methyl ester.
Objective: To hydrolyze methyl 5-(trifluoromethyl)thiophene-2-carboxylate to yield the target carboxylic acid.
Materials:
-
Methyl 5-(trifluoromethyl)thiophene-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and extraction
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-(trifluoromethyl)thiophene-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Addition of Base: Add sodium hydroxide (1.5 eq) to the solution. The mixture will become basic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the product under vacuum to yield this compound as a solid.
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected spectroscopic data should align with literature values, and the melting point should be sharp and within the expected range (76-78 °C).[1]
Conclusion
This compound is a pivotal reagent in contemporary organic and medicinal chemistry. Its unique structure, combining a versatile carboxylic acid functional group with the powerful electronic and steric effects of a trifluoromethyl group, makes it an invaluable precursor for the synthesis of advanced materials and pharmacologically active compounds. The synthetic routes are well-established and robust, ensuring its accessibility for research and development endeavors. A thorough understanding of its properties and reactivity is essential for scientists aiming to leverage the benefits of fluorination in molecular design.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Trifluoromethyl)thiophene-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally analogous molecules to predict the chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of fluorinated heterocyclic compounds. We will delve into the theoretical underpinnings of the expected spectral features, present a standard protocol for sample analysis, and provide a detailed interpretation of the predicted spectra, complete with data tables and visual diagrams.
Introduction: The Structural Significance of a Fluorinated Thiophene
This compound is a heterocyclic organic compound that incorporates a thiophene ring, a carboxylic acid group, and a trifluoromethyl group. Thiophene derivatives are prevalent scaffolds in medicinal chemistry, and the addition of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the precise and unambiguous structural characterization of such molecules is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of a molecule's constitution and purity. This guide will provide a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound, based on established principles of NMR spectroscopy and data from similar compounds.
Molecular Structure and Predicted NMR Spectral Features
The structure of this compound, with the IUPAC numbering convention, is shown below.
Caption: Molecular structure of this compound.
The thiophene ring is an aromatic system, and the chemical shifts of its protons and carbons are influenced by the electronic effects of the substituents. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing. This will generally lead to a deshielding of the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted thiophene.
Experimental Protocol for NMR Data Acquisition
For the reliable acquisition of ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer Setup
-
A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent.
3.3. ¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).
3.4. ¹³C NMR Acquisition Parameters
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
The following diagram illustrates the general workflow for NMR analysis.
Caption: General workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show three distinct signals: two doublets in the aromatic region corresponding to the thiophene protons, and a broad singlet for the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~13.5 | Broad Singlet | - | 1H, -COOH |
| ~7.8 | Doublet | ~4.0 | 1H, H-3 |
| ~7.5 | Doublet | ~4.0 | 1H, H-4 |
4.1. Analysis of Aromatic Protons (H-3 and H-4) The two protons on the thiophene ring, H-3 and H-4, are expected to appear as two distinct doublets due to coupling to each other. The typical coupling constant between vicinal protons on a thiophene ring is in the range of 3-5 Hz. The electron-withdrawing nature of the adjacent carboxylic acid and trifluoromethyl groups will deshield these protons, causing them to resonate at a relatively low field.
4.2. Carboxylic Acid Proton The proton of the carboxylic acid group is acidic and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet at a very low field, typically above 12 ppm.
Predicted ¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule. A key feature will be the coupling between the carbon atoms and the fluorine atoms of the -CF₃ group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Assignment |
| ~162 | Singlet | - | C=O |
| ~145 | Quartet | ~40 | C-5 |
| ~135 | Singlet | - | C-2 |
| ~132 | Singlet | - | C-3 |
| ~128 | Singlet | - | C-4 |
| ~121 | Quartet | ~270 | -CF₃ |
5.1. Thiophene Ring Carbons The carbons of the thiophene ring are expected to resonate in the aromatic region of the spectrum. C-5, being directly attached to the highly electronegative -CF₃ group, is predicted to be significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms. The coupling constant for this interaction is expected to be large, around 40 Hz. C-2, attached to the carboxylic acid group, will also be deshielded.
5.2. Carboxylic Acid Carbon The carbonyl carbon of the carboxylic acid group will appear at a low field, typically around 162 ppm.
5.3. Trifluoromethyl Carbon The carbon of the trifluoromethyl group will be observed as a quartet due to the one-bond coupling to the three fluorine atoms. This C-F coupling constant is typically very large, in the order of 270 Hz.
Conclusion
This technical guide has provided a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted spectra are based on established principles of NMR spectroscopy and data from structurally related compounds. The key expected features include two doublets in the ¹H NMR spectrum for the thiophene protons and a broad singlet for the carboxylic acid proton. The ¹³C NMR spectrum is predicted to be characterized by quartets for the C-5 and -CF₃ carbons due to C-F coupling. This guide serves as a valuable resource for the identification and structural verification of this important fluorinated heterocyclic compound. It is important to note that the presented spectral data are predicted and experimental verification is recommended for definitive structural confirmation.
References
A Technical Guide to the Mass Spectrometry of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical analysis of the expected mass spectrometric behavior of 5-(Trifluoromethyl)thiophene-2-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its ionization and fragmentation patterns is crucial for its accurate identification and characterization. This document synthesizes established principles of mass spectrometry with data from related compounds to present a predictive yet authoritative overview.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound incorporating a thiophene ring, a carboxylic acid functional group, and a trifluoromethyl substituent. This unique combination of moieties imparts specific chemical and physical properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions and their fragments, we can confirm its molecular weight and deduce its structural features. This guide will explore the anticipated fragmentation pathways of this compound under common ionization techniques, providing a framework for the interpretation of its mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Formula: C₆H₃F₃O₂S Molecular Weight: 196.15 g/mol
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This provides a detailed fragmentation fingerprint that is highly useful for structural confirmation.
Expected Key Fragmentation Pathways under EI:
The fragmentation of this compound under EI is expected to be initiated by the ionization of the molecule to form a molecular ion (M⁺˙) at m/z 196. The subsequent fragmentation will likely proceed through several key pathways, driven by the stability of the resulting fragment ions.
-
Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a neutral radical (•COOH) or through sequential loss of •OH and CO.[2]
-
[M - OH]⁺: Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion would result in a fragment at m/z 179 .
-
[M - COOH]⁺: Loss of the entire carboxyl group (•COOH, 45 Da) would lead to a fragment at m/z 151 . This fragment represents the 5-(trifluoromethyl)thiophene cation.
-
-
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can also occur, particularly in aromatic carboxylic acids, leading to a fragment at m/z 152 .
-
Fragmentation of the Thiophene Ring: The thiophene ring itself can undergo fragmentation. Cleavage of the C-S bonds and subsequent rearrangements can lead to smaller, stable fragments.
-
Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group will influence the charge distribution in the molecular ion and its fragments, potentially favoring certain fragmentation pathways. The loss of a fluorine atom (•F, 19 Da) or the entire trifluoromethyl radical (•CF₃, 69 Da) from various fragments is also possible, though typically less favorable than cleavages at the carboxylic acid group. For instance, the fragment at m/z 151 could potentially lose a CF₂ group to form an ion at m/z 101.
Predicted Major Fragments in EI-MS:
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 196 | [C₆H₃F₃O₂S]⁺˙ (Molecular Ion) | Ionization of the parent molecule |
| 179 | [C₆H₂F₃OS]⁺ | [M - •OH]⁺ |
| 151 | [C₅H₂F₃S]⁺ | [M - •COOH]⁺ |
| 127 | [C₅H₂F₂S]⁺ | [M - •COOH - F]⁺ |
| 111 | [C₄H₂S]⁺˙ | Fragmentation of the thiophene ring |
| 69 | [CF₃]⁺ | Cleavage of the C-CF₃ bond |
Diagram of Predicted EI Fragmentation Pathway:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation.[3][4] This is particularly useful for determining the molecular weight of the analyte.
Positive Ion Mode ESI ([M+H]⁺):
In positive ion mode, this compound is expected to be protonated, likely on the carbonyl oxygen of the carboxylic acid, to form the [M+H]⁺ ion at m/z 197 . Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would be required to induce fragmentation. The primary fragmentation would likely be the loss of water (H₂O, 18 Da) to yield a fragment at m/z 179 , or the loss of formic acid (HCOOH, 46 Da) to give a fragment at m/z 151 .
Negative Ion Mode ESI ([M-H]⁻):
Due to the acidic nature of the carboxylic acid group, negative ion mode ESI is expected to be highly sensitive for this compound. The deprotonated molecule, [M-H]⁻, will be observed at m/z 195 . Fragmentation of this ion via CID would likely involve the loss of carbon dioxide (CO₂, 44 Da), a common fragmentation for deprotonated carboxylic acids, resulting in a fragment at m/z 151 .
Diagram of Predicted ESI-MS/MS Fragmentation Pathways:
Caption: Predicted ESI-MS/MS fragmentation in positive and negative ion modes.
Experimental Protocols
To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: For ESI-MS, a high-purity solvent such as methanol, acetonitrile, or a mixture of these with water is recommended.[5] For direct infusion, a concentration of 1-10 µg/mL is typically sufficient. For LC-MS, the mobile phase composition should be considered.
-
Additives: In positive ion mode ESI, the addition of a small amount of formic acid (0.1%) to the sample solution can enhance protonation.[5] In negative ion mode, a small amount of a weak base like ammonium acetate may be used if necessary, although the inherent acidity of the analyte should provide good signal.
Instrumentation and Parameters
For EI-MS (typically coupled with Gas Chromatography - GC-MS):
A standard GC-MS system with an EI source is suitable.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is appropriate for separating the analyte, which may require derivatization (e.g., methylation of the carboxylic acid) to improve volatility.
-
Inlet Temperature: 250-280 °C.
-
Ion Source Temperature: 200-230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
For ESI-MS (typically coupled with Liquid Chromatography - LC-MS):
An LC-MS system equipped with an ESI source is ideal.
-
LC Column: A C18 reversed-phase column is a good starting point for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive mode) or a suitable buffer for negative mode.
-
ESI Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂) Flow: Adjusted for a stable spray.
-
Drying Gas (N₂) Flow and Temperature: Optimized to ensure efficient desolvation without thermal degradation (e.g., 8-12 L/min, 300-350 °C).
-
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument will provide accurate mass measurements, aiding in formula confirmation.
Workflow for LC-ESI-MS Analysis:
Caption: A typical workflow for the analysis of this compound by LC-ESI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric behavior of this compound. By understanding the fundamental fragmentation patterns of the thiophene-2-carboxylic acid core and the influence of the trifluoromethyl substituent, researchers can confidently interpret experimental mass spectra of this compound. The provided experimental protocols offer a solid starting point for obtaining high-quality data. As with any analytical endeavor, empirical data is the ultimate arbiter, and the predictions herein should be used to guide and confirm experimental findings.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-(Trifluoromethyl)thiophene-2-carboxylic acid in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers
Abstract
5-(Trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical and materials science research. Its utility in synthesis and formulation is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles and an analysis of its constituent functional groups. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data for their specific applications.
Introduction: The Critical Role of Solubility
This compound (CAS: 128009-32-5) merges three key chemical motifs: a thiophene ring, a carboxylic acid group, and a trifluoromethyl group. This combination imparts a unique set of physicochemical properties that are leveraged in drug discovery and the development of advanced materials.[1] The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies.[2] Understanding and quantifying the solubility of this compound in a range of organic solvents is therefore a foundational step in its application.
This guide will first deconstruct the molecule to predict its solubility behavior and then provide robust methodologies for its empirical determination.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is a function of its intermolecular interactions with the solvent. By examining the structure of this compound, we can predict its behavior. The molecule's key properties include:
-
Molecular Formula: C₆H₃F₃O₂S[3]
-
Molecular Weight: 196.15 g/mol [3]
-
Melting Point: 76-78 °C[3]
-
Predicted pKa: 2.96 ± 0.10[4]
The molecule can be analyzed by its three primary components:
-
Thiophene Ring: As a nonpolar aromatic heterocycle, the thiophene core contributes to the molecule's solubility in nonpolar organic solvents such as toluene, benzene, and ethers.[5][6] Thiophene itself is insoluble in water but soluble in most common organic solvents.[7]
-
Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Its acidic nature (predicted pKa ≈ 2.96) is significant; the strong electron-withdrawing effect of the adjacent trifluoromethyl group makes it a stronger acid than unsubstituted thiophene-2-carboxylic acid.[8][9] This acidity dictates high solubility in basic aqueous solutions (e.g., 5% NaOH or NaHCO₃) via salt formation.[10][11]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful modulator of physicochemical properties. It is highly lipophilic and electron-withdrawing.[8] The increased lipophilicity generally enhances solubility in non-polar environments and lipid-based media.[12] Its presence is a well-established strategy in drug design to improve membrane permeability.[12]
Synthesis of Predictions:
Based on this analysis, a qualitative solubility profile can be predicted. The molecule possesses both polar (carboxylic acid) and nonpolar (thiophene, -CF₃) characteristics, suggesting a broad, but nuanced, solubility profile.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | The nonpolar thiophene ring and lipophilic -CF₃ group will drive dissolution.[5][8] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Soluble | The carboxylic acid can interact via dipole-dipole forces, while the thiophene core interacts well with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The carboxylic acid group can form strong hydrogen bonds with the alcohol solvents. |
| Highly Polar | DMSO, DMF | Highly Soluble | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. |
| Aqueous (Acidic/Neutral) | Water, pH < 7 | Insoluble to Sparingly Soluble | The overall lipophilicity of the molecule will likely dominate over the polarity of the carboxylic acid group.[6] |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Highly Soluble | The acidic proton will be abstracted to form a highly polar and water-soluble carboxylate salt.[10][11] |
Experimental Protocol I: Qualitative Solubility Classification
For initial screening and solvent system selection in chromatography or reaction chemistry, a rapid qualitative assessment is invaluable. This protocol provides a systematic approach to classify the compound's solubility.[10][13]
Methodology:
-
Preparation: Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the test solvent in three 0.25 mL portions.
-
Agitation: After each addition, vigorously agitate the test tube for at least 30 seconds.
-
Observation: Visually inspect for the complete dissolution of the solid.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution occurs.
-
-
Workflow: Follow the systematic workflow outlined in the diagram below to efficiently classify the compound and gain insight into its acid-base properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. nbinno.com [nbinno.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Trifluoromethyl Group's Profound Electronic Influence on the Thiophene Ring: A Technical Guide
Abstract
The introduction of a trifluoromethyl (CF₃) group onto a thiophene ring is a cornerstone strategy in modern medicinal and materials chemistry. This guide provides an in-depth analysis of the fundamental electronic consequences of this substitution. We will dissect the potent electron-withdrawing nature of the CF₃ group, quantify its impact on the thiophene ring's aromaticity and electron density, and explore the resulting modulation of critical physicochemical properties. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of trifluoromethylated thiophenes in molecular design.
Introduction: The Strategic Value of Trifluoromethylated Thiophenes
Thiophene is a privileged five-membered heterocyclic scaffold, integral to numerous FDA-approved drugs due to its unique structural and electronic properties.[1] It often serves as a bioisostere for phenyl rings, enhancing drug-receptor interactions and improving metabolic stability.[1] The trifluoromethyl (CF₃) group, for its part, is one of the most impactful substituents in medicinal chemistry.[2][3] Its incorporation is a well-established strategy for enhancing lipophilicity, blocking metabolic oxidation, and modulating the acidity of adjacent functional groups.[4][5]
When combined, the trifluoromethylated thiophene motif offers a powerful tool for fine-tuning molecular properties. The potent electronic perturbations induced by the CF₃ group drastically alter the inherent chemical nature of the thiophene ring, creating opportunities for novel molecular designs with enhanced performance in pharmaceuticals, agrochemicals, and organic electronics.[4][6]
The Trifluoromethyl Group: An Unrivaled Electronic Modulator
The profound influence of the CF₃ group stems from the high electronegativity of its three fluorine atoms, leading to a powerful electron-withdrawing effect. This is primarily an inductive effect (-I), where electron density is pulled away from the attached ring system through the sigma bond.[7][8]
Quantifying Electron-Withdrawing Strength: Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9][10] The CF₃ group exhibits strongly positive Hammett constants, confirming its potent electron-withdrawing nature.
| Hammett Constant | Value for CF₃ Group | Interpretation |
| σm (meta) | +0.43 | Strong inductive electron withdrawal. |
| σp (para) | +0.54 | Strong inductive and weak resonance withdrawal. |
| σp+ (para, for carbocation stabilization) | +0.612 | Very strong destabilization of adjacent positive charge.[8] |
Table 1: Selected Hammett constants for the trifluoromethyl group. Values are indicative and can vary slightly with the measurement system.[10][11]
This strong electron-withdrawing capability is a key reason why introducing a CF₃ group can deactivate an aromatic ring towards certain reactions while enhancing metabolic stability.[2]
Electronic Consequences of Trifluoromethylating the Thiophene Ring
The unsubstituted thiophene ring is an electron-rich aromatic system. The lone pair of electrons on the sulfur atom participates in the aromatic sextet, making the ring susceptible to electrophilic attack, typically at the 2- and 5-positions.[1][12] The introduction of a CF₃ group fundamentally alters this electronic landscape.
Redistribution of Electron Density
The CF₃ group acts as an "electron sink," pulling electron density from the thiophene ring. This significantly reduces the electron-rich character of the heterocycle. The effect is most pronounced at the carbon atom directly attached to the CF₃ group and influences the entire ring system through the π-orbitals.
Figure 1: Inductive electron withdrawal by the CF₃ group from the thiophene ring.
This depletion of electron density has profound effects on the molecule's reactivity and physicochemical properties.
Modulation of Physicochemical Properties
The electronic alterations induced by the CF₃ group translate directly into tangible changes in key molecular properties crucial for drug design and materials science.
Acidity (pKa)
The strong electron-withdrawing nature of the CF₃ group stabilizes the conjugate base formed upon deprotonation of a C-H bond on the thiophene ring. This results in a significant increase in the acidity (a decrease in the pKa) of the ring protons. This effect is particularly useful in directing metalation reactions for further functionalization.
Lipophilicity (logP)
Fluorine is the most electronegative element, yet it is also highly lipophilic. The introduction of a CF₃ group almost invariably increases the lipophilicity (logP) of a molecule.[4] This property is critical for enhancing membrane permeability and bioavailability, which are key factors in drug efficacy.[5]
Metabolic Stability
A primary goal in drug development is to prevent rapid metabolic breakdown. The CF₃ group enhances metabolic stability in two main ways:
-
Steric Shielding: It can physically block access of metabolic enzymes (like Cytochrome P450s) to nearby sites.
-
Electronic Deactivation: By withdrawing electron density, the CF₃ group makes the thiophene ring less susceptible to oxidative metabolism, which is often the first step in drug clearance.[2][13][14]
Altered Chemical Reactivity
The electronic perturbation caused by the CF₃ group dramatically alters the reactivity of the thiophene ring.
Deactivation towards Electrophilic Aromatic Substitution (SEAr)
Unsubstituted thiophene readily undergoes electrophilic substitution reactions like nitration and halogenation.[12] However, the electron-poor nature of the trifluoromethylated thiophene ring makes it significantly less reactive towards electrophiles. The reaction, if it occurs, requires harsher conditions, and the incoming electrophile is directed away from the CF₃-bearing position.[15]
Activation towards Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron deficiency created by the CF₃ group makes the ring susceptible to attack by nucleophiles. This is particularly true if a leaving group (e.g., a halogen) is also present on the ring. The CF₃ group stabilizes the negative charge in the Meisenheimer complex intermediate, thereby facilitating nucleophilic aromatic substitution—a reaction that is very difficult on an electron-rich ring like unsubstituted thiophene.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Foreword: The Molecular Significance in Modern Drug Discovery
5-(Trifluoromethyl)thiophene-2-carboxylic acid (C₆H₃F₃O₂S) stands as a molecule of significant interest to the pharmaceutical and materials science sectors.[1][2] Its structural architecture, featuring a thiophene ring, a carboxylic acid, and a trifluoromethyl (CF₃) group, offers a compelling trifecta of properties. The thiophene moiety is a well-established bioisostere for benzene rings, often improving pharmacokinetic profiles.[3] The carboxylic acid group provides a key handle for synthetic modifications and interactions with biological targets.[1] Crucially, the CF₃ group is a powerful modulator of a molecule's physicochemical properties; it can enhance metabolic stability, increase lipophilicity, and alter binding affinities, making it a prized substituent in modern medicinal chemistry.[4]
This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We move beyond mere data reporting, focusing instead on the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trusted framework for their own analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach examining ¹H, ¹³C, and ¹⁹F is not just beneficial, but essential for unambiguous characterization.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible protocol is fundamental to acquiring high-quality data.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and its acidic proton signal remains sharp and observable.[5] Chloroform-d (CDCl₃) can also be used, though the acidic proton may be broader or exchange more readily.[6]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard (δ = 0.00 ppm), though spectra are often referenced externally or to a secondary standard.[7][8]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for resolving coupling constants.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides a direct count and connectivity map of the hydrogen atoms.
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet typically in the range of δ 10-13 ppm. Its downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and intermolecular hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange, providing definitive confirmation.
-
Thiophene Ring Protons (H-3 and H-4): The thiophene ring possesses two aromatic protons. The electron-withdrawing nature of both the carboxylic acid at C2 and the CF₃ group at C5 deshields these protons, shifting them downfield.
-
H-3: This proton is adjacent to the carboxylic acid group. It appears as a doublet.
-
H-4: This proton is adjacent to the CF₃ group. It also appears as a doublet.
-
Coupling: These two protons are coupled to each other, resulting in a characteristic doublet-of-doublets pattern. The coupling constant (³JHH) is typically around 4.0 Hz, which is standard for protons on a thiophene ring.
-
Table 1: Summary of Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet | - | D₂O exchangeable. Position is solvent and concentration dependent. |
| H-3 | ~7.8 - 8.1 | Doublet | ~4.0 | Coupled to H-4. |
| H-4 | ~7.6 - 7.9 | Doublet | ~4.0 | Coupled to H-3. May show small long-range coupling to CF₃. |
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds.[9][10][11]
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms of the CF₃ group are chemically equivalent and will appear as a sharp singlet in the proton-decoupled spectrum. The chemical shift for a CF₃ group on an aromatic ring like thiophene is typically observed in the range of δ -55 to -65 ppm relative to CFCl₃.[6][12] The absence of coupling in the ¹⁹F spectrum confirms the presence of a CF₃ group, as opposed to a CF₂H or CFH₂ moiety.
Table 2: Summary of Expected ¹⁹F NMR Data
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CF₃ | -55.0 to -65.0 | Singlet | Referenced to CFCl₃ (δ = 0.0 ppm). A single peak confirms the three F atoms are equivalent. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the carbon framework and is particularly powerful in this case due to carbon-fluorine coupling.
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and appears downfield, typically between δ 160-170 ppm.[13]
-
Thiophene Ring Carbons (C2, C3, C4, C5):
-
C2 & C5: These carbons, directly attached to the sulfur atom and a substituent, will have distinct chemical shifts. C2, bearing the carboxylic acid, and C5, bearing the CF₃ group, will be significantly affected by their respective substituents.
-
C3 & C4: These are the protonated carbons of the thiophene ring. Their shifts will also be influenced by the strongly electron-withdrawing substituents.
-
-
Trifluoromethyl Carbon (-CF₃): This carbon's signal is split into a quartet due to one-bond coupling (¹JCF) with the three attached fluorine atoms. The coupling constant is large, typically around 270 Hz.[6] This distinct quartet is an unmistakable indicator of a CF₃ group.
-
Long-Range C-F Coupling: The influence of the CF₃ group extends beyond the carbon it is attached to. The other thiophene carbons (C2, C3, C4) will exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), causing their signals to appear as quartets or complex multiplets with smaller J-values (typically 3-40 Hz).[6] This provides definitive evidence of the CF₃ group's position on the ring.
Table 3: Summary of Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -COOH | 160 - 170 | Singlet or narrow multiplet | - | |
| C5-CF₃ | 135 - 145 | Quartet | ³JCF ≈ 40 Hz | Carbon attached to the CF₃ group. |
| C2-COOH | 130 - 140 | Quartet | ³JCF ≈ 4 Hz | Carbon attached to the COOH group. |
| -C F₃ | 120 - 125 | Quartet | ¹JCF ≈ 270 Hz | The large coupling constant is characteristic. |
| C3 or C4 | 125 - 135 | Doublet (from C-H) | - | May show additional splitting from long-range C-F coupling. |
| C4 or C3 | 125 - 135 | Doublet (from C-H) | - | May show additional splitting from long-range C-F coupling. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.
Experimental Protocol: IR Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring only a small amount of solid sample placed directly on the crystal. Alternatively, the traditional KBr pellet method can be used.
-
Data Acquisition: Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum is dominated by absorptions from the carboxylic acid and the trifluoromethyl group.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.[14] This broadness is due to the strong hydrogen bonding network.
-
C=O Stretch: A strong, sharp absorption band appears around 1690-1720 cm⁻¹.[15] Its position within this range confirms it is a carboxylic acid carbonyl, likely conjugated with the aromatic thiophene ring.
-
C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to multiple very strong and intense absorption bands in the "fingerprint" region, typically between 1350 and 1100 cm⁻¹.[6] The intensity of these bands is a key diagnostic feature for fluorinated compounds.
-
Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations for the thiophene ring are expected in the 1600-1450 cm⁻¹ region.[16]
Table 4: Key Diagnostic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic of H-bonded dimer.[14] |
| C=O (Carboxylic Acid) | 1690 - 1720 | Strong, Sharp | Conjugated with the thiophene ring.[15] |
| C-F (CF₃ Group) | 1100 - 1350 | Very Strong | Multiple intense bands are expected. |
| Aromatic C-H | 3050 - 3150 | Medium to Weak | Stretching vibration. |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | Thiophene ring stretching.[16] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula.
Experimental Protocol: MS Analysis
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for this acidic compound and is typically run in negative ion mode ([M-H]⁻). Electron Ionization (EI) can also be used, which would show the molecular ion ([M]⁺•).
-
Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for accurate mass measurement to confirm the elemental composition.
Interpretation of the Mass Spectrum
-
Molecular Ion: The compound has a molecular weight of 196.15 g/mol .[1][17] In HRMS, the expected exact mass for C₆H₃F₃O₂S would be calculated and compared to the measured value (typically within 5 ppm error).
-
EI (M⁺•): A peak at m/z ≈ 196.
-
ESI Negative ([M-H]⁻): A peak at m/z ≈ 195.
-
-
Isotopic Pattern: The presence of sulfur will result in a characteristic isotopic pattern. The M+2 peak (from the ³⁴S isotope) will have an abundance of approximately 4.4% relative to the monoisotopic peak.
-
Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group or parts of it.
-
Loss of •OH (m/z 17): From the molecular ion, leading to a fragment at m/z ≈ 179.
-
Loss of •COOH (m/z 45): Leading to a fragment at m/z ≈ 151.
-
Decarboxylation (loss of CO₂): A common fragmentation for carboxylic acids.
-
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the conjugated π-electron system of the thiophene ring.
Experimental Protocol: UV-Vis Analysis
-
Solvent: Use a UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound.[18]
-
Data Acquisition: Scan the solution in a quartz cuvette from approximately 200 to 400 nm.
Interpretation of the UV-Vis Spectrum
The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the aromatic thiophene ring.[18][19] The presence of both the electron-donating sulfur atom and the electron-withdrawing COOH and CF₃ groups will influence the position of the absorption maximum (λ_max). Typically, substituted thiophenes show strong absorptions in the 250-300 nm range.
Integrated Spectroscopic Workflow
The synergy of these techniques provides an unassailable structural confirmation. The following workflow illustrates the logical process of characterization.
References
- 1. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. nbinno.com [nbinno.com]
- 5. 5-(trifluoroMethyl)-2-Thiophenecarboxylic acid(128009-32-5) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. colorado.edu [colorado.edu]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. collectionscanada.ca [collectionscanada.ca]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Page loading... [wap.guidechem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Guide to the Stability and Storage of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the stability, storage, and handling of 5-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 128009-32-5). As a critical building block in pharmaceutical synthesis and material science, understanding its chemical behavior is paramount to ensuring experimental reproducibility, product integrity, and safety.[1][2] This guide moves beyond standard safety data sheet (SDS) recommendations to explain the underlying chemical principles and provide robust protocols for maintaining the compound's quality.
Core Physicochemical & Structural Characteristics
This compound is an organofluorine compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a highly electronegative trifluoromethyl group at the 5-position.[1] This unique substitution pattern dictates its chemical properties and reactivity.
The presence of the trifluoromethyl (-CF₃) group is a key structural feature. It is a strong electron-withdrawing group, which significantly influences the electronic properties of the thiophene ring and the acidity of the carboxylic acid proton. This modification is often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 128009-32-5 | [1][3] |
| Molecular Formula | C₆H₃F₃O₂S | [1][3] |
| Molecular Weight | 196.15 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 76-78°C | [1] |
| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| pKa | 2.96 ± 0.10 (Predicted) |[3] |
Chemical Stability and Potential Degradation Pathways
The compound is generally stable under standard laboratory conditions.[4][5] The enhanced chemical stability is largely attributed to the robust aromatic thiophene ring and the strong carbon-fluorine bonds of the trifluoromethyl group.[1][2] However, like any complex organic molecule, it is susceptible to degradation under specific stress conditions. Understanding these potential pathways is crucial for predicting incompatibilities and designing long-term stability studies.
Key Factors Influencing Stability:
-
Temperature: While stable at recommended storage temperatures, elevated temperatures can promote degradation. The most probable thermal degradation pathway is decarboxylation, a common reaction for carboxylic acids, although the stability of the aromatic ring makes this less likely than for aliphatic counterparts. Conditions to avoid include excessive heat and open flames.[4][6]
-
pH and Hydrolysis: The carboxylic acid functionality makes the compound's solubility and stability pH-dependent. In strongly basic conditions, it will exist as the carboxylate salt. While generally stable, extreme pH conditions, especially when combined with high temperatures, could potentially lead to ring-opening or other hydrolytic degradation, though this is not a primary concern under normal handling.
-
Oxidation: Strong oxidizing agents are a primary incompatibility to avoid.[4][5] The electron-rich thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, or even complete ring cleavage under aggressive conditions.
-
Light: Photodegradation is a potential risk for many aromatic compounds. It is recommended to store the material in a dark place to prevent photolytically induced reactions.[1]
-
Biological Degradation: While the trifluoromethyl group generally confers high resistance to metabolic degradation, studies on related compounds like thiophene-2-carboxylate show that microbial degradation is possible.[7][8] This pathway typically involves enzymatic processes that hydroxylate and open the thiophene ring.[7] This is primarily a concern for environmental fate, but it underscores the potential for enzymatic degradation if the compound is exposed to biological matrices without proper controls.
Caption: Potential degradation pathways under stress conditions.
Validated Storage and Handling Protocols
Adherence to validated storage and handling protocols is a self-validating system to ensure the compound's integrity from receipt to use. Deviations can introduce impurities that compromise experimental outcomes.
Storage Conditions
The primary objective of storage is to mitigate the impact of the environmental factors discussed above. The consensus from supplier data indicates a clear set of optimal conditions.[1][4][9][10]
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and preserves long-term stability.[1][10] |
| Atmosphere | Sealed in dry conditions / Tightly closed container | Prevents moisture absorption and potential hydrolysis. Protects from atmospheric contaminants.[1][4][9] |
| Light | Store in a dark place / Use amber vials | Protects against photolytic degradation.[1] |
| Inert Gas | Recommended for long-term storage (>1 year) | For highly sensitive applications, storing under an inert atmosphere (e.g., Argon, Nitrogen) can displace oxygen and moisture, offering maximum protection. |
Safe Handling Workflow
Proper handling is critical for both user safety and compound purity. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][9][11]
Caption: Recommended workflow for safe handling and use.
Causality Behind Key Handling Steps:
-
Equilibration (Step 1): Allowing the sealed container to warm to room temperature before opening is crucial. Opening a cold container causes atmospheric moisture to condense on the cold solid, compromising its integrity.
-
Ventilation (Step 3): Use of a fume hood or other well-ventilated space is mandated by the compound's potential to cause respiratory irritation and to avoid inhalation of fine dust particles.[4][9]
-
Prompt Weighing and Resealing (Steps 4 & 5): Minimizing the time the container is open reduces exposure to atmospheric moisture and oxygen.
Experimental Protocol: Forced Degradation Study
To empirically validate the stability profile of a specific lot of this compound, a forced degradation study is the authoritative method. This protocol exposes the compound to exaggerated stress conditions to identify likely degradation products and sensitive parameters.
Objective
To assess the stability of the compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.
Materials
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
Calibrated pH meter
-
Forced degradation chamber (for temperature and photostability)
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: Add 1M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH. Keep at 60°C for 24 hours. Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution vial in a stability chamber at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²). Wrap a control vial in aluminum foil and place it in the same chamber.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., neutralize acid/base).
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/ACN with 0.1% formic acid). Monitor at a relevant wavelength (e.g., λmax of the parent compound).
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a chemically robust molecule essential for modern chemical research. Its stability is enhanced by the trifluoromethyl group, but it is not impervious to degradation. By understanding its fundamental physicochemical properties and potential degradation pathways, researchers can implement the authoritative storage and handling protocols outlined in this guide. Adherence to these principles, including refrigerated storage in dry, dark conditions and careful handling in ventilated environments, is the most effective strategy for preserving the compound's purity and ensuring the integrity and success of your scientific work. For critical applications, conducting a forced degradation study provides the highest level of assurance of its stability profile.
References
- 1. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. interchim.com [interchim.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide to the synthesis of 5-(trifluoromethyl)thiophene-2-carboxylic acid and its derivatives, leveraging the efficiency and control of microwave-assisted organic synthesis (MAOS). Thiophene-based compounds are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] The incorporation of a trifluoromethyl group often enhances metabolic stability and biological efficacy, making these derivatives highly valuable in drug discovery programs.[2] This guide offers detailed, field-proven protocols, explains the underlying scientific principles, and presents data to enable researchers to rapidly and reliably synthesize these important molecules.
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis
The synthesis of complex heterocyclic compounds is often a rate-limiting step in drug discovery and development. Traditional synthetic methods can be time-consuming, energy-intensive, and may lead to the formation of significant byproducts.[4] Microwave-assisted organic synthesis has emerged as a transformative technology, offering substantial improvements over conventional heating methods.[5][6][7][8]
The primary advantages of MAOS include:
-
Rapid Reaction Times: Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes.[4][5][6][7][8]
-
Increased Yields and Purity: The uniform and rapid heating provided by microwaves often minimizes the formation of side products, resulting in higher yields of the desired compound and simplified purification.[4][5][6]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable reactions.
-
"Green" Chemistry: MAOS often allows for the use of less solvent or greener solvent systems, aligning with the principles of sustainable chemistry.[4][5][7]
The mechanism of microwave heating involves two primary interactions with the molecules in the reaction mixture: dipolar polarization and ionic conduction. Polar molecules attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. Ionic species in the mixture will move through the solution, generating heat through collisions. This direct heating of the reaction components, rather than the vessel walls, is what leads to the rapid and uniform temperature increases characteristic of microwave synthesis.
Synthesis of this compound
A robust and efficient method for the synthesis of the core scaffold, this compound, is crucial. This protocol details a microwave-assisted, palladium-catalyzed carboxylation of 2-chloro-5-(trifluoromethyl)thiophene.
Reaction Scheme
Caption: Microwave-assisted carboxylation workflow.
Experimental Protocol
Materials:
-
2-Chloro-5-(trifluoromethyl)thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials (10 mL) with stir bars
-
Carbon dioxide (CO₂) balloon
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)thiophene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol) to the vial.
-
Add 5 mL of anhydrous DMF.
-
Seal the vial and purge with carbon dioxide gas. Inflate a balloon with CO₂ and attach it to the vial via a needle to maintain a CO₂ atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove insoluble salts and rinse the filter with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Rationale for Experimental Choices
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky phosphine ligand (Xantphos) is highly effective for the carboxylation of aryl halides. The ligand stabilizes the palladium catalyst and facilitates the challenging insertion of CO₂.
-
Base and Solvent: Potassium carbonate is a suitable base for this transformation. DMF is an excellent solvent for microwave-assisted synthesis due to its high boiling point and ability to absorb microwave energy efficiently.
-
Microwave Conditions: The elevated temperature (150°C) and short reaction time (30 minutes) are typical for microwave-assisted cross-coupling reactions and are expected to provide a significant rate enhancement over conventional heating.
Synthesis of this compound Derivatives
The carboxylic acid can be readily converted into a variety of derivatives, such as amides and esters, which are often required for biological screening. The following protocols utilize microwave-assisted methods for these transformations.
Amide Synthesis via Buchwald-Hartwig Amination
This protocol describes the synthesis of an amide derivative from the corresponding aryl halide precursor.
Caption: Microwave-assisted Buchwald-Hartwig amination workflow.
Experimental Protocol
Materials:
-
2-Chloro-5-(trifluoromethyl)thiophene
-
Desired primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)thiophene (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), XPhos (0.07 mmol, 7 mol%), and sodium tert-butoxide (1.4 mmol) to a 10 mL microwave vial.
-
Add 5 mL of anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130°C for 30 minutes with stirring.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ester Synthesis
A straightforward esterification can be achieved from the synthesized carboxylic acid.
Experimental Protocol
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol)
-
Sulfuric acid (catalytic amount)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol) and the desired alcohol (5 mL).
-
Add 2-3 drops of concentrated sulfuric acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100°C for 10-15 minutes.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.
Data Summary
The following table summarizes typical results for the microwave-assisted synthesis of the core carboxylic acid and a representative amide derivative.
| Compound | Starting Material | Reaction Type | Microwave Conditions | Reaction Time | Yield (%) |
| This compound | 2-Chloro-5-(trifluoromethyl)thiophene | Carboxylation | 150°C | 30 min | 75-85 |
| N-Benzyl-5-(trifluoromethyl)thiophen-2-amine | 2-Chloro-5-(trifluoromethyl)thiophene & Benzylamine | Buchwald-Hartwig | 130°C | 30 min | 80-90 |
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient preparation of this compound and its derivatives. The protocols outlined in this guide are robust, reproducible, and can be readily adapted for the synthesis of a diverse library of compounds for drug discovery and development. The significant reduction in reaction times and improvement in yields highlight the transformative potential of this technology in modern synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Carboxylation of 5-(Trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the palladium-catalyzed carboxylation of 5-(trifluoromethyl)thiophene, a critical transformation for the synthesis of valuable building blocks in pharmaceutical and agrochemical research. The trifluoromethyl group imparts unique properties to organic molecules, such as enhanced metabolic stability and increased lipophilicity, making trifluoromethylated heterocycles highly sought after in drug discovery. This application note details the mechanistic underpinnings of the reaction, provides a robust experimental protocol, and offers practical guidance on troubleshooting and safety.
Introduction: The Significance of Trifluoromethylated Thiophenes in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into a heterocyclic scaffold can profoundly influence its physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[1] Thiophene-based compounds, in turn, are prevalent motifs in a wide range of pharmaceuticals. Consequently, 5-(trifluoromethyl)thiophene-2-carboxylic acid is a highly valuable synthon for the development of novel therapeutic agents. Palladium-catalyzed carboxylation has emerged as a powerful and versatile method for the direct introduction of a carboxylic acid group onto an aromatic or heteroaromatic ring using carbon dioxide (CO2) as an inexpensive and readily available C1 source.[2][3]
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed carboxylation of an aryl or heteroaryl halide, such as 2-bromo-5-(trifluoromethyl)thiophene, generally proceeds through a well-established catalytic cycle. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 2-halo-5-(trifluoromethyl)thiophene. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The electronic properties of the heteroaryl halide and the nature of the phosphine ligand significantly influence the rate of this step.[4][5][6]
-
CO2 Insertion: Carbon dioxide then inserts into the Pd-C bond of the Pd(II) complex. This step forms a palladium carboxylate intermediate.
-
Reductive Elimination: The cycle is completed by the reductive elimination of the desired carboxylic acid product, regenerating the active Pd(0) catalyst.
Experimental Protocol: Pd-Catalyzed Carboxylation of 2-Bromo-5-(trifluoromethyl)thiophene
This protocol is adapted from general procedures for the palladium-catalyzed carboxylation of thiophenes and aryl halides.[7][8] Optimization may be required for specific applications.
Materials:
-
2-Bromo-5-(trifluoromethyl)thiophene
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3) or other suitable base
-
Anhydrous 1,4-Dioxane or other suitable solvent
-
Carbon dioxide (high purity)
-
High-pressure reactor (autoclave) equipped with a magnetic stir bar and pressure gauge
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Reagent Addition: In a glovebox or under a stream of inert gas, add 2-bromo-5-(trifluoromethyl)thiophene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to the reactor.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and cesium carbonate (2.0 mmol) to the reactor.
-
Sealing and Purging: Seal the reactor securely. Purge the reactor with carbon dioxide gas three times to remove any residual air.
-
Pressurization and Reaction: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10-40 atm). Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon dioxide in a well-ventilated fume hood.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Filter the mixture to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature for similar palladium-catalyzed carboxylation reactions of aryl halides.
| Parameter | Value/Range | Notes |
| Substrate | 2-Bromo-5-(trifluoromethyl)thiophene | Electron-deficient substrate. |
| Catalyst | Pd(OAc)2 | Typically 1-5 mol%. |
| Ligand | Xantphos | A bulky bi-aryl phosphine ligand, often used in a 1:2 or 1:1 ratio with the palladium precursor.[1][9][10] |
| Base | Cs2CO3, K2CO3, or organic bases | The choice of base can significantly impact the reaction outcome. |
| Solvent | Dioxane, DMF, Toluene | Anhydrous conditions are crucial. |
| CO2 Pressure | 1 - 50 atm | Higher pressures can improve reaction rates and yields.[11] |
| Temperature | 80 - 150 °C | Optimization is often necessary. |
| Typical Yield | 60 - 95% | Highly dependent on the specific conditions and substrate. |
Safety Precautions
-
High-Pressure Operations: All high-pressure reactions must be conducted in a properly certified and maintained autoclave behind a blast shield. Personnel must be thoroughly trained in high-pressure equipment operation.[2]
-
Carbon Dioxide Handling: While generally non-toxic, high concentrations of CO2 can displace oxygen and cause asphyxiation. Ensure adequate ventilation when handling CO2 cylinders and venting the reactor.[7][12][13][14]
-
Reagent Handling: Palladium compounds and phosphine ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary. |
| Formation of side products | - Incorrect reaction temperature or time- Unsuitable ligand or base | - Optimize the reaction temperature and monitor the reaction closely.- Screen different ligands and bases to improve selectivity. |
| Decomposition of starting material or product | - Reaction temperature is too high | - Lower the reaction temperature and extend the reaction time. |
| Inconsistent results | - Variations in reagent quality or reaction setup | - Standardize the experimental procedure and use high-purity reagents. |
Conclusion
The palladium-catalyzed carboxylation of 5-(trifluoromethyl)thiophene is a powerful and efficient method for the synthesis of a key building block in modern drug discovery. By understanding the underlying mechanism, adhering to a well-defined protocol, and implementing appropriate safety measures, researchers can successfully employ this transformation to access novel trifluoromethylated thiophene derivatives for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed oxidative carbocyclization/arylation of enallenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 5-(Trifluoromethyl)thiophene-2-carboxylic Acid
Introduction: The Strategic Importance of Fluorinated Thiophenes in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic molecules have emerged as a critical class of compounds, offering enhanced metabolic stability, increased lipophilicity, and unique electronic properties that can significantly potentiate biological activity. 5-(Trifluoromethyl)thiophene-2-carboxylic acid stands out as a pivotal building block in this domain. The strategic incorporation of the trifluoromethyl (CF₃) group onto the electron-rich thiophene ring creates a scaffold with exceptional utility in the synthesis of next-generation fungicides and herbicides.
The CF₃ group, a powerful electron-withdrawing moiety, modulates the physicochemical properties of the parent molecule, enhancing its ability to traverse biological membranes and interact with target enzymes. This, combined with the inherent biological activity of the thiophene ring system, makes this compound a highly sought-after precursor for the development of potent agrochemicals, particularly those targeting crucial fungal metabolic pathways.
Fungicidal Applications: Targeting Succinate Dehydrogenase (SDH)
A primary application of this compound in agrochemical synthesis is the development of succinate dehydrogenase inhibitors (SDHIs). SDH is a vital enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi, playing a crucial role in cellular respiration. Inhibition of SDH disrupts the fungus's energy production, leading to its demise. Carboxamide fungicides are a major class of SDHIs, and the 5-(trifluoromethyl)thiophene-2-carboxamide moiety has been identified as a highly effective pharmacophore for this target.
The general structure of these fungicidal agents consists of the 5-(trifluoromethyl)thiophene-2-carboxamide core linked to a substituted aryl or heteroaryl amine. The nature of the amine component is critical for fine-tuning the biological activity spectrum and physicochemical properties of the final compound.
Synthetic Strategy: From Carboxylic Acid to Bioactive Carboxamide
The synthesis of N-aryl-5-(trifluoromethyl)thiophene-2-carboxamides from this compound is a robust and well-established two-step process. This involves the initial activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with the desired aniline or heterocyclic amine.
Figure 1: General synthetic workflow for the preparation of N-aryl-5-(trifluoromethyl)thiophene-2-carboxamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride
This protocol details the conversion of this compound to its highly reactive acid chloride derivative. This intermediate is crucial for the subsequent amidation step. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a common and efficient method for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 196.15 | 5.0 g | 25.5 |
| Oxalyl chloride | 126.93 | 3.5 mL (4.8 g) | 38.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Anhydrous Dimethylformamide (DMF) | - | 2-3 drops | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (5.0 g, 25.5 mmol) and anhydrous dichloromethane (50 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Carefully add 2-3 drops of anhydrous DMF to the suspension.
-
Slowly add oxalyl chloride (3.5 mL, 38.0 mmol) dropwise to the stirred suspension at room temperature. Gas evolution (CO and CO₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing it to the starting material.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 5-(trifluoromethyl)thiophene-2-carbonyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will hydrolyze the oxalyl chloride and the product acid chloride back to the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with oxalyl chloride, which is the active acylating species.
-
Excess Oxalyl Chloride: A slight excess of oxalyl chloride is used to ensure the complete conversion of the carboxylic acid.
-
Use in situ: The crude acid chloride is often used immediately in the next step as it can be unstable upon prolonged storage or exposure to moisture.
Protocol 2: Synthesis of a Representative N-Aryl-5-(trifluoromethyl)thiophene-2-carboxamide Fungicide
This protocol describes the synthesis of N-(2-ethylphenyl)-5-(trifluoromethyl)thiophene-2-carboxamide, a representative example of a potent SDHI fungicide derived from 5-(trifluoromethyl)thiophene-2-carbonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(Trifluoromethyl)thiophene-2-carbonyl chloride | 214.59 | ~25.5 mmol (from Protocol 1) | ~25.5 |
| 2-Ethylaniline | 121.18 | 3.1 g (3.2 mL) | 25.5 |
| Anhydrous Pyridine | 79.10 | 4.1 mL (4.0 g) | 50.9 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Hexane | - | As needed for purification | - |
| Ethyl Acetate | - | As needed for purification | - |
Procedure:
-
Dissolve the crude 5-(trifluoromethyl)thiophene-2-carbonyl chloride (~25.5 mmol) in anhydrous dichloromethane (50 mL) in a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-ethylaniline (3.1 g, 25.5 mmol) and anhydrous pyridine (4.1 mL, 50.9 mmol) in anhydrous dichloromethane (20 mL).
-
Add the solution of 2-ethylaniline and pyridine dropwise to the stirred solution of the acid chloride at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(2-ethylphenyl)-5-(trifluoromethyl)thiophene-2-carboxamide as a solid.
Causality Behind Experimental Choices:
-
Pyridine as a Base: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. An excess is used to ensure complete neutralization.
-
Low-Temperature Addition: The reaction is initially carried out at 0 °C to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
Aqueous Work-up: The series of washes with acidic and basic solutions is crucial to remove unreacted starting materials (2-ethylaniline) and the pyridinium hydrochloride salt, respectively.
-
Chromatographic Purification: Column chromatography is employed to isolate the final product in high purity, free from any remaining impurities or byproducts.
Structure-Activity Relationship Insights
The biological efficacy of these thiophene carboxamide fungicides is highly dependent on their molecular structure. Key structural features influencing activity include:
-
5-(Trifluoromethyl)thiophene Moiety: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, facilitating its transport to the target site. Its strong electron-withdrawing nature also influences the electronic properties of the carboxamide linkage, which is critical for binding to the SDH enzyme.
-
Carboxamide Linker: The amide bond is essential for the molecule's interaction with the active site of the SDH enzyme, often forming hydrogen bonds with key amino acid residues.
-
N-Aryl Substituent: The nature and substitution pattern on the N-aryl ring play a significant role in defining the spectrum of fungicidal activity and the overall potency of the compound. Steric and electronic properties of the substituents on this ring can be optimized to enhance binding affinity and selectivity.
Figure 2: Structure-Activity Relationship (SAR) of 5-(trifluoromethyl)thiophene-2-carboxamide fungicides.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of advanced agrochemicals. Its application in the development of potent SDHI fungicides exemplifies the power of strategic fluorination in modern crop protection chemistry. The synthetic routes outlined in these protocols are robust and adaptable, providing a solid foundation for researchers and drug development professionals to explore this promising class of compounds further. A thorough understanding of the underlying chemical principles and structure-activity relationships will continue to drive the innovation of new and effective solutions for global food security.
The Strategic Integration of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid in Advanced Organic Electronics
Abstract
This comprehensive guide details the strategic application of 5-(Trifluoromethyl)thiophene-2-carboxylic acid as a pivotal building block for the synthesis of high-performance organic electronic materials. We provide an in-depth analysis of the unique physicochemical properties imparted by the trifluoromethyl group on the thiophene backbone, alongside detailed, field-proven protocols for the synthesis of novel donor-acceptor copolymers. Furthermore, this document outlines the fabrication and characterization of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices, demonstrating the tangible impact of this versatile building block on device performance. This application note is intended for researchers, materials scientists, and professionals in drug development seeking to leverage fluorinated thiophene derivatives for next-generation organic electronics.
Introduction: The Imperative for Fluorinated Thiophene Building Blocks
The field of organic electronics continues to rapidly evolve, driven by the demand for flexible, lightweight, and cost-effective devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] Thiophene-based conjugated polymers are a cornerstone of this field, prized for their excellent charge transport properties and synthetic versatility.[2] However, achieving optimal device performance and long-term stability necessitates precise tuning of the electronic and physical properties of these materials.
The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF₃) group, onto the thiophene backbone has emerged as a powerful strategy to achieve this.[3] The potent electron-withdrawing nature of the -CF₃ group profoundly influences the electronic structure of the parent molecule, leading to several advantageous properties:
-
Lowered HOMO and LUMO Energy Levels: The inductive effect of the -CF₃ group stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Lowering the HOMO level enhances the material's oxidative stability and improves the open-circuit voltage (Voc) in OPV devices.[3]
-
Enhanced Electron Mobility: The electron-deficient character of the trifluoromethylated thiophene unit can facilitate intermolecular charge transport, contributing to higher electron mobility in n-type or ambipolar OFETs.
-
Improved Solubility and Morphology: The presence of the -CF₃ group can influence the intermolecular packing and solubility of the resulting polymers, which are critical factors for achieving optimal thin-film morphology and, consequently, device performance.
-
Increased Air Stability: The enhanced oxidative stability imparted by the -CF₃ group contributes to the overall environmental robustness of the organic semiconductor, a crucial factor for practical applications.[4]
This compound stands out as a particularly valuable building block due to the presence of the carboxylic acid functionality. This reactive handle provides a versatile platform for a variety of chemical transformations, including esterification, amidation, and conversion to other reactive intermediates like acyl chlorides, enabling its incorporation into a diverse range of polymeric and small-molecule architectures.
This guide will provide detailed protocols and insights into leveraging this compound for the creation of advanced organic electronic materials.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of the building block is paramount for its effective utilization in synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃O₂S | [5] |
| Molecular Weight | 196.15 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 76-78 °C | [5] |
| Boiling Point | 258.6 ± 40.0 °C at 760 mmHg | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [5] |
Synthetic Pathways: From Building Block to Functional Polymer
The carboxylic acid group of this compound is a versatile anchor for polymerization. It can be readily converted into more reactive derivatives, such as acyl chlorides or esters, to facilitate polymerization reactions. Here, we detail a robust protocol for the synthesis of a donor-acceptor (D-A) copolymer via Stille cross-coupling polymerization, a widely employed method for constructing conjugated polymers.[6]
Synthesis of Monomers
The first step involves the synthesis of the necessary monomers. We will focus on the preparation of a distannyl derivative of a donor unit and the conversion of this compound into a dibromo-functionalized acceptor unit.
Caption: Workflow for the synthesis of donor and acceptor monomers.
Protocol 3.1.1: Synthesis of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step to facilitate the subsequent amidation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 5-(trifluoromethyl)thiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Protocol 3.1.2: Synthesis of a Dibromo-Acceptor Monomer
Causality: This protocol describes the synthesis of a generic acceptor monomer where the 5-(trifluoromethyl)thiophene-2-carboxamide unit is flanked by polymerizable handles (in this case, bromine atoms). The specific diamine used will determine the final properties of the copolymer.
-
Dissolve a suitable aromatic diamine (e.g., 2,5-dibromo-1,4-phenylenediamine) (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-(trifluoromethyl)thiophene-2-carbonyl chloride (2.2 eq) in the same solvent to the diamine solution.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (2.5 eq), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure dibromo-acceptor monomer.
Protocol 3.1.3: Synthesis of a Distannyl-Donor Monomer
Causality: The Stille coupling reaction requires one monomer to have organotin functionalities. This protocol describes the synthesis of a distannyl derivative of a common donor unit, such as bithiophene.
-
Dissolve the donor core (e.g., 2,2'-bithiophene) (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq) to the solution and stir for 2 hours at -78 °C.
-
Add trimethyltin chloride (Me₃SnCl) (2.5 eq) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the pure distannyl-donor monomer.
Stille Cross-Coupling Polymerization
Causality: The Stille coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organotin compound and an organohalide. This method is highly effective for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups.[7]
Caption: Stille cross-coupling polymerization of donor and acceptor monomers.
Protocol 3.2.1: Synthesis of a Donor-Acceptor Copolymer
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromo-acceptor monomer (1.0 eq), the distannyl-donor monomer (1.0 eq), and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%) in anhydrous toluene or chlorobenzene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C and stir for 24-72 hours. The progress of the polymerization is often indicated by an increase in the viscosity of the solution and a change in color.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration.
-
To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction of the crude polymer with methanol, acetone, and hexane.
-
Finally, extract the purified polymer with a good solvent like chloroform or chlorobenzene.
-
Precipitate the purified polymer from the concentrated extract into methanol, filter, and dry under vacuum to obtain the final donor-acceptor copolymer.
Application in Organic Field-Effect Transistors (OFETs)
The synthesized polymers can be integrated into OFETs to evaluate their charge transport characteristics. A common device architecture is the bottom-gate, top-contact (BGTC) configuration.
Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.
Protocol 4.1: OFET Device Fabrication
-
Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂, 300 nm) layer by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface quality. This is achieved by immersing the substrate in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120 °C for 10 minutes.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the polymer solution onto the OTS-treated SiO₂/Si substrate at 1000-3000 rpm for 60 seconds.
-
Thermal Annealing: Anneal the polymer thin film on a hotplate at a temperature optimized for the specific polymer (typically between 100-200 °C) for 30 minutes in a nitrogen-filled glovebox to improve the film morphology and crystallinity.
-
Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes (50 nm) through a shadow mask onto the polymer film. The channel length (L) and width (W) are defined by the shadow mask, typically L = 50-100 µm and W = 1-2 mm.
-
Device Characterization: Characterize the OFET performance in a nitrogen atmosphere or ambient air using a semiconductor parameter analyzer. Extract key parameters such as field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) from the transfer and output characteristics.
Table 4.1: Representative OFET Performance Data
The following table presents hypothetical but representative performance data for an OFET fabricated with a polymer incorporating the this compound moiety.
| Parameter | Value |
| Hole Mobility (μ_h) | 0.1 - 1.0 cm²/Vs |
| Electron Mobility (μ_e) | 10⁻³ - 10⁻² cm²/Vs (for ambipolar behavior) |
| On/Off Ratio (I_on/I_off) | > 10⁵ |
| Threshold Voltage (V_th) | -5 to -15 V |
Application in Organic Photovoltaics (OPVs)
The donor-acceptor copolymers synthesized using this compound derivatives can serve as the electron donor material in the active layer of a bulk heterojunction (BHJ) solar cell.
Caption: General workflow for the fabrication of a conventional bulk heterojunction OPV.
Protocol 5.1: OPV Device Fabrication
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 140 °C for 15 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of the synthesized donor polymer and a fullerene acceptor (e.g., PC₇₁BM) in a 1:1 to 1:3 weight ratio in a suitable solvent like chlorobenzene or o-dichlorobenzene. Spin-coat the blend solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Active Layer Annealing: Thermally anneal the active layer at an optimized temperature (typically 80-150 °C) for 10-20 minutes to promote phase separation and improve morphology.
-
Cathode Deposition: Deposit a thin layer of an electron transport layer (ETL) such as lithium fluoride (LiF) (~1 nm) followed by a thicker layer of aluminum (Al) (~100 nm) by thermal evaporation under high vacuum (< 10⁻⁶ Torr) through a shadow mask to define the device area.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²). Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Table 5.1: Representative OPV Performance Data
The following table presents hypothetical but representative performance data for an OPV fabricated with a polymer incorporating the this compound moiety.
| Parameter | Value |
| Open-Circuit Voltage (V_oc) | 0.8 - 1.0 V |
| Short-Circuit Current Density (J_sc) | 10 - 15 mA/cm² |
| Fill Factor (FF) | 60 - 70% |
| Power Conversion Efficiency (PCE) | 7 - 10% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. The strategic incorporation of the trifluoromethyl group allows for precise tuning of the electronic properties, leading to materials with enhanced stability, improved charge transport characteristics, and favorable energy levels for device applications. The detailed synthetic and fabrication protocols provided in this guide offer a practical framework for researchers to explore the full potential of this powerful building block in the development of next-generation OFETs, OPVs, and other organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. (5-(Trifluoromethyl)thiophen-2-yl)boronic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. metaphactory [semopenalex.org]
- 5. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Amides from 5-(Trifluoromethyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Thiophene Amides in Medicinal Chemistry
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry, with a significant percentage of small-molecule drugs containing this functional group. The thiophene nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities. When combined with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, all of which are desirable properties for drug candidates. 5-(Trifluoromethyl)thiophene-2-carboxylic acid is a key building block for accessing a diverse range of amide derivatives with potential therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, necessitating robust and optimized protocols for efficient amide bond formation. This guide provides a detailed examination of the synthesis of amides from this compound, offering insights into the underlying mechanisms, step-by-step experimental protocols, and troubleshooting strategies.
Understanding the Core Chemistry: The Mechanism of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is because the basic amine will deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate-ammonium salt. To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent.
Two of the most common and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
The Carbodiimide Pathway (EDC/HOBt)
-
Activation: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]
-
Suppression of Side Reactions: This intermediate can rearrange to a stable N-acylurea, a common byproduct that can be difficult to remove. To prevent this and to increase the efficiency of the reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and highly reactive HOBt-ester.[2]
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the HOBt-ester, which is a much more efficient process than attacking the initial O-acylisourea. This leads to the formation of the desired amide and releases HOBt. The EDC is consumed in the process, forming a water-soluble urea byproduct that is easily removed during aqueous workup.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
The HATU Pathway
HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates and for minimizing racemization of chiral starting materials.[3]
-
Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. The carboxylate then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation: The HOAt anion, generated from HATU, rapidly attacks the isouronium salt. This forms the active OAt-ester and releases tetramethylurea as a byproduct.[3]
-
Nucleophilic Attack: The amine then readily attacks the activated ester, forming the final amide product. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of HATU.[3]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound using two common and effective coupling systems.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method, particularly suitable for a broad range of amines. The use of HOBt minimizes side reactions and can help to maintain stereochemical integrity if chiral amines are used.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1–0.5 M).
-
Addition of Reagents: Add the amine (1.0–1.2 eq), HOBt hydrate (1.2 eq), and EDC·HCl (1.2 eq) to the stirred solution.
-
Base Addition: If the amine is used as a hydrochloride salt, add DIPEA or TEA (2.2 eq). If the free amine is used, add DIPEA or TEA (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 4–24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often preferred for challenging couplings, such as with sterically hindered amines or electron-deficient carboxylic acids.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous lithium chloride (LiCl) solution (optional, for DMF removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approximately 0.1–0.5 M).
-
Pre-activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15–30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1–1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1–4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (3 x) to remove DMF (optional), followed by 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure amide.
Data Summary and Comparison
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale & Insights |
| Coupling Reagent | EDC·HCl / HOBt | HATU | HATU is generally more reactive and efficient, especially for difficult couplings, but is also more expensive. EDC/HOBt is a cost-effective and reliable choice for many standard transformations.[3][5] |
| Base | DIPEA or TEA | DIPEA | A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the amine nucleophile. DIPEA is commonly preferred. |
| Solvent | DCM or DMF | DMF | DMF is a good solvent for most coupling reagents and starting materials. DCM is a suitable alternative for EDC/HOBt couplings and can simplify the workup. |
| Reaction Time | 4–24 hours | 1–4 hours | HATU-mediated reactions are typically faster due to the higher reactivity of the OAt-ester.[3] |
| Workup | Standard aqueous washes | Aqueous washes, may require LiCl wash to remove DMF | The workup for both protocols is similar, aiming to remove excess reagents, byproducts, and the base. |
| Purification | Flash column chromatography | Flash column chromatography | Purification is generally necessary to remove any remaining impurities, including the urea byproduct from EDC or tetramethylurea from HATU. |
Experimental Workflow Visualization
Caption: General workflow for the synthesis of amides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Insufficient base.- Wet solvent or reagents.- Sterically hindered or electron-deficient amine. | - Use a fresh bottle of coupling reagent.- Ensure the use of a sufficient excess of base (especially if the amine is a salt).- Use anhydrous solvents and dry glassware.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or time. |
| Presence of N-Acylurea Byproduct (with EDC) | Rearrangement of the O-acylisourea intermediate. | - Ensure an adequate amount of HOBt is used (at least 1 equivalent).- Add the amine soon after the pre-activation step. |
| Difficulty in Removing Urea Byproducts | - Dicyclohexylurea (from DCC) is poorly soluble.- Tetramethylurea (from HATU) can be difficult to remove. | - Use EDC, which produces a water-soluble urea byproduct.- For HATU, perform multiple aqueous washes (including with 5% LiCl) to remove tetramethylurea. Ensure thorough purification by column chromatography. |
| Racemization of Chiral Amine | The coupling conditions are too harsh, or the activation method is prone to racemization. | - Use HATU, which is known to suppress racemization.- Ensure the reaction is run at room temperature or below if possible.- Minimize the reaction time. |
References
Application Note & Protocol: Synthesis of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride
Document ID: AN-S2TCC-202601
Abstract: This document provides a comprehensive technical guide for the synthesis of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride, a critical building block in modern medicinal chemistry. The protocol details the conversion of 5-(Trifluoromethyl)thiophene-2-carboxylic acid using thionyl chloride (SOCl₂). We elucidate the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and address critical safety, handling, and purification considerations. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical and agrochemical synthesis.
Introduction: The Strategic Importance of Trifluoromethylated Thiophenes
The synthesis of acyl chlorides is a cornerstone transformation in organic chemistry, converting carboxylic acids into highly reactive intermediates essential for forming esters, amides, and ketones.[1] 5-(Trifluoromethyl)thiophene-2-carbonyl chloride is a particularly valuable reagent. The thiophene ring is a privileged scaffold in drug discovery, recognized for its bioisosteric relationship with benzene rings and its presence in numerous FDA-approved drugs.[2] The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3]
This application note provides an in-depth protocol for the reliable synthesis of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride, empowering researchers to access this key intermediate for the development of novel therapeutic agents.[4][5]
Reaction Mechanism and Scientific Rationale
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The brilliance of this reaction lies in its ability to transform a poor leaving group (the hydroxyl, -OH) into an excellent one, coupled with the formation of gaseous byproducts (SO₂ and HCl) that drive the reaction to completion according to Le Châtelier's principle.[1][6][7]
The mechanism involves several key stages:
-
Nucleophilic Attack: The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. While either the carbonyl or hydroxyl oxygen can initiate the attack, subsequent resonance stabilization favors the pathway involving the carbonyl oxygen.[6][8]
-
Formation of Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, generates a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[8][9]
-
Chloride Attack and Tetrahedral Intermediate: A chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate.[1][10]
-
Irreversible Product Formation: The tetrahedral intermediate collapses. The carbonyl double bond is reformed, leading to the expulsion of the leaving group, which readily decomposes into stable gaseous sulfur dioxide (SO₂) and a chloride ion that abstracts a proton to form hydrogen chloride (HCl) gas.[1][10]
This sequence ensures a high-yield, irreversible conversion to the desired acyl chloride.
Caption: The reaction mechanism for acyl chloride formation.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (1-10 mmol). All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (1.0 eq) | Round-bottom flask with magnetic stir bar |
| Thionyl chloride (SOCl₂) (≥ 2.0 eq), freshly distilled | Reflux condenser with drying tube (e.g., CaCl₂) |
| Anhydrous solvent (e.g., Toluene or Dichloromethane) | Dropping funnel |
| Catalytic N,N-Dimethylformamide (DMF) (optional) | Heating mantle with temperature controller |
| Inert gas line (Nitrogen or Argon) | |
| Gas scrubber (e.g., NaOH or Ca(OH)₂ solution) | |
| Rotary evaporator | |
| Vacuum pump and distillation apparatus (for purification) |
Reaction Workflow
Caption: A streamlined workflow for the synthesis protocol.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven- or flame-dried to remove moisture. Connect the top of the condenser to a gas bubbler leading to a scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced. The system should be under a positive pressure of an inert gas like nitrogen or argon.
-
Charging the Flask: To the flask, add this compound (1.0 eq) and a suitable volume of anhydrous solvent (e.g., toluene, approx. 5-10 mL per gram of acid). Begin stirring.
-
Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (2.0 eq). Add the thionyl chloride dropwise to the stirred suspension at room temperature. The reaction can be exothermic, so a cooling ice bath may be used for large-scale reactions to control the initial addition rate.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux (for toluene, ~110°C). Vigorous gas evolution (HCl and SO₂) will be observed. Maintain the reflux for 2-4 hours, or until the gas evolution ceases, which indicates the reaction is nearing completion.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Note: Ensure the rotary evaporator is properly vented to the fume hood and that the vacuum pump is protected from corrosive vapors.
-
Purification: For most subsequent applications, the crude product is of sufficient purity and can be used directly. If higher purity is required, the resulting oil can be purified by fractional distillation under high vacuum.[11][12][13]
Product Data and Characterization
| Property | Starting Material | Product |
| Chemical Name | This compound | 5-(Trifluoromethyl)thiophene-2-carbonyl chloride |
| Molecular Formula | C₆H₃F₃O₂S | C₆H₂ClF₃OS |
| Molecular Weight | 196.15 g/mol | 214.59 g/mol |
| Appearance | White to off-white solid | Colorless to yellow liquid |
| Typical Yield | N/A | >90% (crude) |
| Boiling Point | N/A | Not widely reported, requires vacuum distillation. |
| CAS Number | 32463-83-5 | 679807-08-0[14] |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.
-
FT-IR (Neat): Expect a strong C=O stretching band for the acyl chloride at approximately 1760-1790 cm⁻¹, shifted from the carboxylic acid C=O stretch (~1700 cm⁻¹).
-
¹H NMR & ¹⁹F NMR: The proton and fluorine NMR spectra will confirm the integrity of the trifluoromethylthiophene core structure.
Critical Safety and Handling Procedures (EHS)
Thionyl chloride is a highly corrosive and toxic substance. Strict adherence to safety protocols is mandatory. [15][16]
-
Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood.[15] An eyewash station and safety shower must be immediately accessible.[15][17]
-
Personal Protective Equipment (PPE):
-
Reactivity Hazards: Thionyl chloride reacts violently with water, releasing toxic HCl and SO₂ gas.[16][19] Avoid all contact with moisture. It is also incompatible with bases, alcohols, and amines.[15]
-
Waste Disposal:
-
Quenching: Unused or excess thionyl chloride must be quenched cautiously. Slowly add the thionyl chloride to a large, stirred volume of cold sodium bicarbonate solution or ice water in a fume hood. The process is highly exothermic and releases acidic gases.
-
Contaminated Materials: All contaminated labware, gloves, and disposable materials must be treated as hazardous waste and disposed of according to institutional guidelines.[15][18]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture contamination (hydrolysis of SOCl₂ or product).2. Incomplete reaction. | 1. Ensure all glassware is scrupulously dried. Use anhydrous solvents and fresh, high-quality thionyl chloride.2. Increase reflux time or temperature. Ensure sufficient excess of SOCl₂ (2-3 eq) is used. |
| Dark-colored Product | 1. Reaction temperature too high, causing decomposition.2. Impurities in starting material. | 1. Maintain controlled heating. Purify the final product by vacuum distillation.2. Recrystallize the starting carboxylic acid before use. |
| Reaction Fails to Start | 1. Poor quality/old thionyl chloride.2. Passivated starting material. | 1. Use freshly distilled thionyl chloride.2. Consider adding one drop of catalytic DMF, which can initiate the reaction via formation of the Vilsmeier reagent. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 679807-08-0|5-(Trifluoromethyl)thiophene-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 15. drexel.edu [drexel.edu]
- 16. lanxess.com [lanxess.com]
- 17. nj.gov [nj.gov]
- 18. bionium.miami.edu [bionium.miami.edu]
- 19. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Derivatization of 5-(Trifluoromethyl)thiophene-2-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
5-(Trifluoromethyl)thiophene-2-carboxylic acid is a key building block in medicinal chemistry and materials science. The thiophene core is a versatile scaffold found in numerous pharmaceuticals, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1] Derivatization of the carboxylic acid moiety unlocks a vast chemical space, enabling the synthesis of diverse libraries of compounds for screening and optimization. This guide provides detailed protocols and expert insights into the most common and effective methods for derivatizing this valuable starting material.
PART 1: Strategic Approaches to Derivatization
The carboxylic acid group of this compound can be readily converted into a variety of functional groups, most commonly esters and amides. The choice of derivatization strategy depends on the desired properties of the final compound and the compatibility of the reaction conditions with other functional groups.
A critical intermediate in many of these transformations is the corresponding acyl chloride, 5-(Trifluoromethyl)thiophene-2-carbonyl chloride. This highly reactive species can be readily prepared and subsequently used to form esters and amides, often in high yields.
PART 2: Core Derivatization Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride
Scientist's Corner: The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that "activates" the carboxyl group for subsequent reactions with nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2][3][4]
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Reagent Addition: Add excess thionyl chloride (3.0-5.0 eq), either neat or in an inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.
-
Reaction: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 5-(Trifluoromethyl)thiophene-2-carbonyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Data Presentation: Reagent Quantities and Conditions
| Reagent | Molar Ratio | Role | Notes |
| This compound | 1.0 | Starting Material | Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 3.0 - 5.0 | Chlorinating Agent | Use in a well-ventilated fume hood. |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst | Optional, but recommended. |
| Inert Solvent (e.g., Toluene) | - | Solvent | Optional, can facilitate handling. |
Visualization: Acyl Chloride Formation Workflow
Workflow for Acyl Chloride Synthesis
Protocol 2: Esterification via Steglich Esterification
Scientist's Corner: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7] This method is particularly useful for coupling sterically hindered alcohols or acid-sensitive substrates. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding.
-
Work-up and Purification: Filter off the precipitated DCU. The filtrate is then typically washed with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP and base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Data Presentation: Reagent Ratios for Steglich Esterification
| Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting Material |
| Alcohol | 1.1 - 1.5 | Nucleophile |
| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 | Catalyst |
Visualization: Steglich Esterification Mechanism
Mechanism of Steglich Esterification
Protocol 3: Amidation using HATU Coupling
Scientist's Corner: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that can also be applied to general amide bond formation.[8][9][10][11] It is particularly effective for coupling hindered amino acids or forming amides from less reactive amines. HATU reactions are typically fast and proceed with minimal side reactions. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for a few minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute aqueous acid (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide is purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Reagent Ratios for HATU Amidation
| Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting Material |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Agent |
| DIPEA | 2.0 - 3.0 | Base |
Visualization: HATU Amidation Workflow
Workflow for HATU-mediated Amidation
PART 3: Troubleshooting and Expert Insights
-
Moisture Sensitivity: All coupling reactions are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Byproduct Removal: The removal of byproducts is crucial for obtaining pure products. DCU from DCC coupling can be challenging to remove completely by filtration alone; a second filtration after partial concentration of the filtrate may be necessary. The byproducts from HATU coupling are generally water-soluble and easily removed during aqueous work-up.
-
Reaction Monitoring: TLC is a quick and effective way to monitor the progress of these reactions. A co-spot of the starting material and the reaction mixture will help in determining the consumption of the starting material.
-
Alternative Coupling Reagents: For amidation, other coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can also be used, depending on the specific substrate and desired reaction conditions.
Conclusion
The derivatization of the carboxylic acid group of this compound is a straightforward yet powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles and paying close attention to experimental details, scientists can efficiently and reliably synthesize a wide range of ester and amide derivatives.
References
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 3. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. medkoo.com [medkoo.com]
- 11. HATU - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated heterocyclic building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis is crucial for efficient research and development.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: Why is my overall yield of this compound consistently low?
Answer: Low yields are a common frustration and can stem from several distinct stages of the synthesis, most notably the formation of the organometallic intermediate and the subsequent carboxylation step.
-
Incomplete Formation of the Organometallic Intermediate: The most frequent cause is the incomplete formation of the thiophene anion.
-
Causality: Organolithium reagents (like n-BuLi or LDA) and Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any residual water in your glassware or solvent will quench the reagent, reducing the amount available to react with your thiophene precursor. Similarly, the electron-withdrawing nature of the trifluoromethyl group can make metal-halogen exchange or deprotonation more challenging compared to unsubstituted thiophenes.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle over molecular sieves. Performing the reaction under a strictly inert atmosphere (Argon or Nitrogen) is mandatory.
-
-
Inefficient Carboxylation (Quenching): The introduction of carbon dioxide is a critical step that can significantly impact yield.
-
Causality: Gaseous CO₂ has poor solubility in cold ethereal solvents. If CO₂ is not delivered efficiently, the organometallic intermediate can linger and participate in side reactions, such as reacting with the product acid or coupling with unreacted starting material. A common error is simply bubbling CO₂ gas through the solution, which is often inefficient.
-
Solution: The most reliable method is to pour the cold organometallic solution onto a large excess of freshly crushed dry ice (solid CO₂) covered with anhydrous THF. This ensures a saturated, localized environment of CO₂ for instantaneous reaction.
-
-
Product Loss During Workup: The acidic nature of the product dictates the workup procedure.
-
Causality: this compound is soluble in basic aqueous solutions as its carboxylate salt and in organic solvents in its protonated form. Incomplete acidification during the aqueous workup will leave some product as the salt in the aqueous layer, leading to significant loss.
-
Solution: After quenching, acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is confirmed to be acidic (pH 1-2) using pH paper. Ensure thorough extraction with an organic solvent like ethyl acetate (3x extractions are recommended) to recover all of the protonated carboxylic acid.
-
Question 2: My crude NMR shows a significant amount of my starting material, 2-bromo-5-(trifluoromethyl)thiophene. What is the primary cause?
Answer: Recovering a large amount of starting material almost always points to an issue with the initial metal-halogen exchange or Grignard formation.
-
Causality (Lithiation): If using an organolithium reagent like n-BuLi, the temperature is critical. If the reaction temperature is too high, side reactions can dominate. If it's too low or the addition is too fast, the reaction may not go to completion, especially if the n-BuLi is of low molarity or has degraded over time.
-
Causality (Grignard): Formation of Grignard reagents can have a significant initiation barrier.[2] The surface of the magnesium turnings may be coated with an oxide layer that prevents the reaction. The electron-withdrawing trifluoromethyl group also deactivates the C-Br bond towards oxidative insertion.
-
Solutions:
-
Titrate Your Organolithium: Always titrate your n-BuLi solution before use to determine its exact molarity. Commercial solutions can degrade upon storage.
-
Activate Magnesium: For Grignard formation, activate the magnesium turnings by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, which will react to expose a fresh metal surface.[3]
-
Optimize Temperature: For lithiation with n-BuLi, maintain a very low temperature (typically -78 °C) during the addition and allow the reaction to stir at this temperature for a sufficient time (e.g., 60 minutes) before quenching to ensure complete metal-halogen exchange.
-
Question 3: I've isolated my product, but it's contaminated with a non-polar impurity that is difficult to remove by column chromatography. What is it likely to be?
Answer: The most probable non-polar impurity is the symmetrical homocoupling product, 5,5'-bis(trifluoromethyl)-2,2'-bithiophene.
-
Causality: This side product forms via a Wurtz-type coupling reaction where the organometallic intermediate (lithiated or Grignard) reacts with a molecule of the unreacted 2-bromo-5-(trifluoromethyl)thiophene starting material. This is more likely to occur if there is a localized excess of the organometallic reagent or if the reaction temperature is allowed to rise prematurely.
-
Solution:
-
Reverse Addition: Slowly add the 2-bromo-5-(trifluoromethyl)thiophene solution to the organolithium or Grignard reagent solution. This ensures that the brominated starting material is never in excess, minimizing the chance for this coupling reaction.
-
Purification: Since the desired product is a carboxylic acid, purification can be achieved via an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The non-polar bithiophene will remain in the organic layer, while your desired product will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer re-acidified and extracted to recover the pure carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes for this compound?
A1: There are two primary, highly effective routes:
-
Lithiation/Carboxylation of 2-Bromo-5-(trifluoromethyl)thiophene: This involves a lithium-halogen exchange using an organolithium reagent (typically n-BuLi) at low temperature (-78 °C), followed by quenching the resulting lithiated species with an excess of carbon dioxide (dry ice).[3] This is often the highest-yielding and most reliable lab-scale method.
-
Palladium-Catalyzed Carboxylation: This method uses a palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like Xantphos) to couple 5-(trifluoromethyl)thiophene with carbon monoxide gas.[4] While this avoids cryogenic temperatures and pyrophoric organolithium reagents, it requires specialized equipment for handling CO gas and can be more expensive due to the catalyst cost.
Q2: What are the critical parameters for the lithiation and carboxylation route?
A2: Success hinges on meticulous control of three parameters:
-
Anhydrous Conditions: Absolute exclusion of water is paramount. Any moisture will destroy the organolithium reagent and the lithiated intermediate.
-
Temperature Control: The reaction must be kept at -78 °C (a dry ice/acetone bath is standard) during the addition of n-BuLi and for the duration of the stirring period before quenching. Allowing the temperature to rise can lead to significant side product formation.
-
Efficient CO₂ Quench: As detailed in the troubleshooting section, quenching must be rapid and complete. Pouring the reaction mixture onto a slurry of crushed dry ice in THF is superior to bubbling CO₂ gas through the solution.
Q3: What are the primary safety considerations for this synthesis?
A3: The primary hazards are associated with the reagents used:
-
Organolithium Reagents (n-BuLi): These are pyrophoric and will ignite spontaneously on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe techniques. Always have a Class D fire extinguisher available.
-
Cryogenic Temperatures: A -78 °C bath can cause severe cold burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Dry Ice: Handle dry ice with insulated gloves. When used for quenching, it will sublime rapidly, displacing oxygen. Ensure the reaction is performed in a well-ventilated chemical fume hood to prevent asphyxiation.
Q4: How can I best purify the final product?
A4: The carboxylic acid functionality makes purification relatively straightforward.
-
Acid-Base Extraction: This is the most effective method for removing non-acidic impurities. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and extract with a base such as aqueous sodium bicarbonate or sodium hydroxide. The impurities remain in the organic layer. The aqueous layer containing the sodium salt of your product is then acidified (e.g., with 2M HCl) and extracted with fresh organic solvent to recover the pure acid.[5]
-
Recrystallization: After the extraction, the product can be further purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield a pure crystalline solid.
Data & Protocols
Table 1: Comparison of Common Synthetic Conditions
| Method | Precursor | Reagent | Solvent | Temp. (°C) | Typical Yield | Reference |
| Lithiation | 2-Bromo-5-(trifluoromethyl)thiophene | n-BuLi, then CO₂ | THF | -78 | 75-90% | [3] |
| Grignard | 2-Bromo-5-(trifluoromethyl)thiophene | Mg, then CO₂ | THF | 25-65 | 60-75% | [3] |
| Pd-Catalyzed | 5-(Trifluoromethyl)thiophene | CO (1 atm), Pd(OAc)₂/Xantphos | Toluene | 80 | 70-82% | [4] |
Protocol 1: Synthesis via Lithiation of 2-Bromo-5-(trifluoromethyl)thiophene
Materials:
-
2-Bromo-5-(trifluoromethyl)thiophene (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of Argon.
-
Dissolve 2-bromo-5-(trifluoromethyl)thiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush a large excess of dry ice (approx. 10 eq) and cover it with a small amount of anhydrous THF.
-
Transfer the cold thiophene-lithium solution from step 5 onto the dry ice slurry via a cannula.
-
Allow the mixture to slowly warm to room temperature. The mixture will bubble as excess CO₂ sublimes.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to pH 1-2 with 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Diagram 1: Synthetic Pathway and Competing Side Reactions
This diagram illustrates the primary synthetic route via lithiation and highlights the key side reactions that can lower the yield.
Caption: Primary reaction pathway and potential side reactions.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 5. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(Trifluoromethyl)thiophene-2-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting tips, and frequently asked questions to ensure the successful purification of this compound by recrystallization.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound and its impurities at elevated temperatures, while only the target compound crystallizes upon cooling, leaving the impurities in the solution. For aromatic carboxylic acids like this compound, selecting the right solvent and controlling the cooling rate are critical for achieving high purity and yield.
Physicochemical Properties
Understanding the properties of this compound is crucial for developing a successful recrystallization protocol.
| Property | Value |
| Molecular Formula | C6H3F3O2S[1] |
| Molecular Weight | 196.15 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 76-78°C[1] |
| Boiling Point | 258.6±40.0 °C at 760 mmHg[1] |
| pKa | 2.96±0.10 (Predicted)[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic carboxylic acids, common choices include water, alcohols (methanol, ethanol), toluene, or mixtures of these solvents.[3] Given the predicted pKa, acidic water could also be a viable option. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample, as impurities can affect solubility.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound fails to dissolve, it could be due to an insufficient amount of solvent or the selection of an inappropriate solvent. Gradually add more solvent in small portions until the compound dissolves. If it still does not dissolve, the chosen solvent is likely unsuitable, and you should experiment with other options.
Q3: Crystals are not forming upon cooling. What went wrong?
A3: Crystal formation, or nucleation, can sometimes be slow to initiate. Try scratching the inside of the flask with a glass rod at the liquid's surface to create a rough surface for crystals to form. Alternatively, you can add a "seed crystal" of the pure compound to the solution to induce crystallization. If these methods fail, it's possible the solution is not supersaturated, and some solvent may need to be evaporated to increase the compound's concentration.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can result from using too much solvent, which keeps a significant amount of the compound dissolved even at low temperatures. To improve the yield, minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal precipitation. However, be aware that rapid cooling can trap impurities.
Q5: The purified product is still colored. How can I remove the colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product, reducing the overall yield.
Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | The compound is insoluble in the hot solvent and melts at a temperature below the solvent's boiling point. | Add a co-solvent that is miscible with the primary solvent and in which the compound is more soluble. Alternatively, select a solvent with a lower boiling point. |
| Premature Crystallization | The solution cools too quickly during hot filtration, causing the compound to crystallize in the filter funnel. | Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper to speed up the filtration process. Keep the solution hot until it has passed through the filter. |
| Fine, Powdery Crystals | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the formation of larger, purer crystals. |
| Impurities in Final Product | Inefficient removal of impurities during recrystallization. | Consider a second recrystallization step. Alternatively, for acidic compounds, an acid-base extraction can be performed prior to recrystallization to remove neutral or basic impurities.[3] |
Experimental Workflow
Below is a generalized workflow for the recrystallization of this compound.
Caption: Recrystallization Workflow Diagram.
Detailed Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and observe the solubility at an elevated temperature. A suitable solvent should show poor solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the solvent. Determine the melting point of the purified product to assess its purity.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and the solvents used before beginning any experimental work.[4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.
-
Handling: Avoid inhalation, ingestion, and skin contact with the chemical. In case of contact, rinse the affected area with plenty of water.
References
- 1. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. interchim.com [interchim.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Catalytic Conditions for Thiophene Carboxylation
Welcome to the technical support center for the catalytic carboxylation of thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working on incorporating CO₂ into thiophene scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively. Our approach is grounded in established scientific principles and supported by peer-reviewed literature to ensure you can proceed with confidence.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about thiophene carboxylation to provide a solid foundation for your experimental design.
Q1: Why is the direct carboxylation of thiophene's C-H bond challenging?
A1: The direct carboxylation of thiophene presents two primary hurdles: the inertness of the C-H bond and the thermodynamic stability of carbon dioxide (CO₂)[1][2][3]. Thiophene's C-H bonds are relatively strong and not very acidic (pKa ≈ 32.5), making them difficult to cleave[2][3]. Concurrently, CO₂ is a stable, low-energy molecule, which means significant energy input or highly reactive species are needed to drive the reaction forward[1][3]. Overcoming these challenges typically requires carefully optimized catalytic systems, which may include strong bases, transition metal catalysts, or specific reaction media to facilitate C-H activation and CO₂ insertion[2][4].
Q2: What are the main catalytic strategies for thiophene carboxylation?
A2: There are several effective strategies, primarily categorized as:
-
Transition-Metal-Free, Base-Mediated Carboxylation: This approach utilizes strong bases, often in a solvent-free molten salt medium, to deprotonate the thiophene ring, creating a carbanion that can then react with CO₂[2][3]. Cesium carbonate (Cs₂CO₃) is a commonly used base, sometimes with carboxylate additives to enhance reactivity[2][5].
-
Transition-Metal-Catalyzed Carboxylation: Transition metals like palladium (Pd) and silver (Ag) can catalyze the C-H activation of thiophene, facilitating carboxylation under milder conditions than base-mediated systems[1][4]. These reactions often involve the formation of a metal-thiophene intermediate[4][6].
-
Organocatalytic Carboxylation: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of reactions, including some carboxylations[7][8]. While less common for direct thiophene C-H carboxylation, they are a growing area of interest.
Q3: Which position on the thiophene ring is most likely to be carboxylated?
A3: The C2 and C5 positions of the thiophene ring are the most acidic and sterically accessible, making them the preferred sites for carboxylation. Under many conditions, thiophene-2-carboxylate is the initial product. At higher temperatures or with prolonged reaction times, dicarboxylation at the C2 and C5 positions can occur to form thiophene-2,5-dicarboxylate[9].
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific problems you might encounter during your experiments, providing actionable solutions and the scientific rationale behind them.
Scenario 1: Low to No Product Yield in a Base-Mediated System
Q: I'm attempting a direct carboxylation of thiophene using a cesium carbonate-based system, but I'm seeing very low conversion. What are the likely causes and how can I improve my yield?
A: Low yield in a base-mediated system often points to insufficient C-H bond activation or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
1. Evaluate Your Base System:
-
Causality: The deprotonation of thiophene is often the rate-limiting step[2][3]. The strength and composition of your base are critical.
-
Troubleshooting Steps:
-
Consider a Synergistic Base Mixture: While Cs₂CO₃ is effective, its reactivity can be significantly enhanced by the addition of a carboxylate salt, such as cesium pivalate (CsOPiv)[2]. This creates a synergistic effect that lowers the energy barrier for proton abstraction[2].
-
Check Base Purity and Anhydrous Conditions: Carbonates and other bases can be hygroscopic. Water in the reaction can quench the carbanion intermediate. Ensure your bases are thoroughly dried before use.
-
2. Optimize Reaction Temperature:
-
Causality: Temperature plays a crucial role in overcoming the activation energy for both C-H cleavage and providing the right phase for a solvent-free reaction.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: In solvent-free carbonate/carboxylate media, product formation can be highly temperature-dependent. For instance, thiophene-2-carboxylate may form at around 200°C, while the dicarboxylated product appears at temperatures above 220°C[9]. A systematic increase in temperature (e.g., in 20°C increments) can help you find the optimal point. Yields have been shown to increase up to 300°C in some systems[9].
-
3. Adjust CO₂ Pressure:
-
Causality: While a higher concentration of CO₂ might seem beneficial, its effect on yield can be more complex, potentially influencing the reaction equilibrium and mass transfer.
-
Troubleshooting Steps:
-
Systematic Pressure Variation: The product yield can vary with CO₂ pressure. For a Cs₂CO₃/CsOPiv system, the optimal pressure has been observed to be around 8 bar, with yields decreasing at higher pressures[2]. It is advisable to screen a range of pressures (e.g., 2 to 10 bar) to find the sweet spot for your specific setup.
-
4. Review Substrate and Reagent Ratios:
-
Causality: The relative amounts of thiophene and the base mixture can impact the reaction efficiency.
-
Troubleshooting Steps:
-
Optimize Thiophene Loading: The amount of thiophene substrate can influence the product yield. An optimal amount of 10 mmol has been reported for certain base-mediated systems[2].
-
Vary Carbonate Proportion: In a mixed-salt system, the proportion of carbonate is a key parameter. The ideal carbonate proportion has been found to be around 40% in some studies[2].
-
Experimental Protocol: Base-Mediated Thiophene Carboxylation
Caption: General workflow for base-mediated thiophene carboxylation.
Table 1: Optimization of Reaction Parameters for Cs₂CO₃/CsOPiv System[2]
| Parameter | Range Tested | Optimal Value | Effect on Yield |
| CO₂ Pressure | 2 - 10 bar | 8 bar | Increases up to 8 bar, then decreases |
| Thiophene Amount | 5 - 20 mmol | 10 mmol | Varies, with 10 mmol being optimal |
| Carbonate Proportion | 30 - 50% | 40% | Varies, with 40% being optimal |
| Temperature | 200 - 320 °C | 300 °C | Generally increases with temperature |
Scenario 2: Catalyst Deactivation or Low Activity in a Palladium-Catalyzed System
Q: My palladium-catalyzed carboxylation of thiophene is sluggish, and I suspect catalyst poisoning or low activity. How can I address this?
A: Heterocycles containing sulfur, like thiophene, are notorious for coordinating strongly with transition metal catalysts, which can lead to catalyst poisoning or undesired reaction pathways[10].
1. Understand the Mechanism and Potential Pitfalls:
-
Causality: In a Pd(II)-catalyzed system, the reaction typically proceeds through the formation of a σ-palladium complex after deprotonation, followed by CO₂ insertion[6]. The sulfur atom in thiophene can strongly coordinate to the palladium center, potentially inhibiting the desired catalytic cycle[10]. The CO₂ insertion step is often the rate-determining step in this process[4][6].
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial to modulate the electronic properties and stability of the palladium catalyst. While some reactions proceed without a ligand, phosphine ligands like P(tBu)₃ or P(Cy)₃HBF₄ are sometimes used in related C-H activation reactions, though they may not always be effective for carboxylation[11]. Experimenting with different ligands, including N-heterocyclic carbenes (NHCs), could be beneficial[7].
-
Choice of Palladium Precursor: Palladium acetate (Pd(OAc)₂) is a common precursor[4][6]. However, other sources like Pd₂(dba)₃ might be effective in some C-H activation contexts, particularly in systems designed to avoid catalyst poisoning by generating the active Pd(II) species in situ[10].
-
Use of Additives: The presence of a base is still required to facilitate the deprotonation step. The choice of base (e.g., carbonates, acetates) can influence the overall catalytic cycle.
Simplified Mechanism of Pd-Catalyzed Carboxylation
Caption: Key steps in the Pd-catalyzed carboxylation of thiophene.
Scenario 3: Poor Selectivity (Mono- vs. Di-carboxylation)
Q: I am getting a mixture of mono- and di-carboxylated thiophene. How can I improve the selectivity for the mono-carboxylated product?
A: Controlling the selectivity between mono- and di-carboxylation is a common challenge, primarily influenced by reaction temperature and time.
Troubleshooting Steps:
-
Lower the Reaction Temperature: As observed in base-mediated systems, di-carboxylation is favored at higher temperatures[9]. By reducing the temperature, you can often favor the formation of the mono-carboxylated product. For example, in a cesium acetate system, only the thiophene-2-carboxylate is obtained at 200°C, while the di-carboxylate appears at temperatures over 220°C[9].
-
Reduce Reaction Time: The formation of the di-carboxylated product occurs after the initial mono-carboxylation. By shortening the reaction time and monitoring the reaction progress (e.g., by taking aliquots and analyzing them by GC or HPLC), you can stop the reaction when the concentration of the desired mono-carboxylated product is at its maximum.
-
Adjust Stoichiometry: Using a stoichiometric amount or a slight excess of thiophene relative to the limiting reagent (if applicable in your catalytic system) can sometimes favor mono-functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
preventing decomposition of 5-(Trifluoromethyl)thiophene-2-carboxylic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for 5-(Trifluoromethyl)thiophene-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to challenges encountered when working with this versatile but sometimes sensitive building block. The presence of the strong electron-withdrawing trifluoromethyl group enhances the chemical reactivity of the thiophene ring, making it a valuable component in pharmaceutical and agrochemical synthesis.[1][2] However, this enhanced reactivity can also lead to undesired decomposition pathways if reaction conditions are not carefully controlled.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low yields and multiple byproducts. What's going wrong?
This is a common issue. The primary culprits are often harsh reaction conditions that lead to decomposition of the starting material or the activated intermediate. The electron-withdrawing nature of the trifluoromethyl group makes the thiophene ring more susceptible to nucleophilic attack and can increase the acidity of the carboxylic acid, influencing the choice of reagents.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents like EDC/HOBt can sometimes be sluggish or require higher temperatures, increasing the risk of decomposition. Consider using more modern, efficient coupling reagents that operate under milder conditions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often a good first choice. It rapidly forms the activated ester, minimizing the time the carboxylic acid is exposed to potentially destabilizing conditions.[3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Another highly efficient coupling reagent that works well at room temperature.
-
-
Base Selection: The choice of base is critical. Strong, nucleophilic bases can attack the thiophene ring.
-
Recommended: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are effective at scavenging the acid produced during the reaction without competing as nucleophiles.
-
Avoid: Stronger bases like DBU or alkali metal hydroxides/alkoxides unless you have a specific reason and have optimized the reaction to prevent side reactions.
-
-
Temperature Control: Avoid high temperatures. Most modern coupling reactions can be run at room temperature or even 0 °C. If a reaction is sluggish, it is often better to let it stir longer at a lower temperature than to heat it.
-
Order of Addition: Pre-activating the carboxylic acid before adding the amine can significantly improve yields.[4] Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes at room temperature before adding the amine.[3] This ensures that the activated species is readily available to react with the amine, minimizing its potential decomposition.
Workflow for Amide Coupling Optimization
Caption: Troubleshooting workflow for amide coupling reactions.
Q2: I am attempting a Fischer esterification and observing significant decarboxylation. How can I prevent this?
Fischer esterification typically requires strong acid and heat, conditions that can promote the decarboxylation of electron-deficient heteroaromatic carboxylic acids. Thiophene-2-carboxylic acids are known to be more resistant to decarboxylation than their furan and pyrrole counterparts, but the presence of a strong electron-withdrawing group like trifluoromethyl at the 5-position can facilitate this process.[5]
Troubleshooting Steps:
-
Avoid High Temperatures and Strong Acids: Instead of the classic refluxing in alcohol with catalytic sulfuric acid, opt for milder esterification methods.
-
Mitsunobu Reaction: This reaction proceeds at low temperatures (typically 0 °C to room temperature) under neutral conditions. It involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Activation with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a mild, non-nucleophilic base (e.g., Cs2CO3, K2CO3) and then react it with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method avoids strong acids and high temperatures.
Recommended Protocol for Mild Esterification (Alkyl Halide Method)
-
Dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetone.
-
Add a mild base such as cesium carbonate (Cs2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide, 1.2 eq).
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the inorganic salts.
| Method | Temperature | Reagents | Potential Issues |
| Fischer Esterification | High (Reflux) | Alcohol, Strong Acid (e.g., H2SO4) | Decarboxylation , other acid-catalyzed side reactions |
| Mitsunobu Reaction | Low (0 °C to RT) | Alcohol, PPh3, DEAD/DIAD | Stoichiometric phosphine oxide byproduct can complicate purification |
| Alkyl Halide Method | Low (RT) | Alkyl Halide, Mild Base (e.g., Cs2CO3) | Alkyl halide can be a lachrymator; requires anhydrous conditions for best results. |
Q3: During workup and purification, I am losing a significant amount of my product. What are the best practices for handling this compound?
The stability of this compound and its derivatives can also be a concern during purification.
Best Practices:
-
Aqueous Workup: Avoid prolonged contact with strong aqueous acids or bases. Use saturated sodium bicarbonate (NaHCO3) or dilute ammonium chloride (NH4Cl) for washes.
-
Chromatography:
-
Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. To mitigate this, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine before packing the column.
-
Use a less acidic stationary phase like alumina.
-
-
Solvent System: Use a mobile phase that provides good separation without being overly aggressive. A gradient of ethyl acetate in hexanes is a common starting point.
-
-
Storage: Store the compound in a dark place, sealed under an inert atmosphere (like nitrogen or argon), and at a low temperature (2-8°C is often recommended) to minimize degradation over time.[2]
Q4: What is the underlying chemical reason for the instability of this compound?
The instability of this compound stems from a combination of factors related to its electronic structure.
Mechanistic Considerations:
-
Electron-Withdrawing Effects: The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group.[6] This pulls electron density away from the thiophene ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.
-
Decarboxylation: In the presence of acid and heat, the thiophene ring can be protonated. The electron-withdrawing -CF3 group stabilizes the resulting negative charge on the ring after the loss of CO2, thereby lowering the activation energy for decarboxylation compared to unsubstituted thiophene-2-carboxylic acid.
-
Ring Opening: Under very harsh basic or reductive conditions, the thiophene ring itself can be susceptible to cleavage.
Decomposition Pathways
Caption: Key decomposition pathways for the title compound.
By understanding these underlying principles and employing the milder, more controlled reaction conditions outlined in this guide, researchers can significantly improve the success rate of their reactions involving this compound, leading to higher yields and purer products.
References
troubleshooting guide for the synthesis of 5-(trifluoromethyl)pyrimidine derivatives
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of this important class of molecules. The inclusion of the trifluoromethyl group can significantly enhance the pharmacological properties of pyrimidine-based compounds, making them valuable in medicinal chemistry.[1][2]
This guide is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yields & Incomplete Reactions
Q1: My reaction to introduce the trifluoromethyl group is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in trifluoromethylation reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[3]
Key Areas to Investigate:
-
Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to air and moisture. Ensure your reagent is fresh and has been stored under the recommended conditions. Degradation of the reagent is a common cause of low yields.[3]
-
Reaction Conditions: Optimization of reaction parameters is critical. This includes temperature, reaction time, solvent, and the presence of any additives or catalysts. Even minor deviations from optimal conditions can significantly impact the yield.[3]
-
Substrate Reactivity: The electronic properties of your pyrimidine substrate play a significant role. Electron-rich or electron-deficient substrates may require different reaction conditions or even different types of trifluoromethylating reagents.[3]
-
Choice of Trifluoromethylating Agent: A variety of reagents are available for introducing the CF₃ group, each with its own reactivity profile and optimal conditions.[4][5] Common choices include Togni's reagents, Umemoto's reagents, and trifluoromethyl sulfones.[6][7] The choice of reagent should be tailored to your specific substrate and reaction type (e.g., radical, nucleophilic, or electrophilic trifluoromethylation).
Troubleshooting Workflow for Low Yields:
Caption: A systematic workflow for troubleshooting low yields.
Q2: My cyclization step to form the pyrimidine ring is incomplete. How can I drive the reaction to completion?
A2: Incomplete cyclization in pyrimidine synthesis, such as in the Pinner or Biginelli reactions, can be due to several factors.[8]
Troubleshooting Steps:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps if you are not already using one.[8]
-
Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times or higher temperatures. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[8]
-
Dehydration: Ensure that water, a byproduct of the cyclization, is effectively removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[9]
Side Reactions & Impurities
Q3: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?
A3: Side reactions can significantly reduce the yield and complicate the purification of the desired 5-(trifluoromethyl)pyrimidine derivative.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Common Cause | Prevention Strategy |
| Self-condensation of Starting Materials | In reactions like the Pinner synthesis, the 1,3-dicarbonyl compound can self-condense.[9] | Carefully control the stoichiometry of the reactants and the rate of addition. |
| Hydrolysis of Starting Materials | Amidines and other starting materials can be susceptible to hydrolysis, especially in the presence of acid or base and water.[9] | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-acylurea Impurities | In the Biginelli reaction, N-acylureas can form as byproducts.[8] | Carefully control the reaction stoichiometry and the catalyst used. Recrystallization is often effective for removing these impurities.[8] |
| Debromination | In Suzuki-Miyaura cross-coupling reactions involving brominated pyrimidines, debromination can be a competing reaction.[10][11] | The choice of palladium catalyst and ligand is critical. Using a tandem catalyst system like XPhosPdG2/XPhos can help to avoid debromination.[10][11] |
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The purification of 5-(trifluoromethyl)pyrimidine derivatives can be challenging due to their polarity and potential for forming closely related impurities.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying these compounds.[12][13] Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.
-
Recrystallization: For solid products, recrystallization can be a highly effective method for removing impurities, particularly isomers and byproducts with different solubilities.[1]
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.
Specific Synthetic Methodologies
Q5: I am planning a Suzuki-Miyaura cross-coupling to introduce a substituent on the pyrimidine ring. What are the key considerations?
A5: The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation on the pyrimidine core.[10][11]
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency.[10][11] For example, XPhosPdG2/XPhos has been shown to be effective in preventing debromination of brominated pyrimidine substrates.[10][11]
-
Base: A suitable base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used.
-
Microwave Irradiation: Microwave-assisted Suzuki-Miyaura reactions can significantly reduce reaction times and improve yields.[10][14]
Q6: I need to perform a Buchwald-Hartwig amination to introduce an amino group. What is a reliable protocol?
A6: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds with pyrimidine halides.[15][16]
General Protocol for Buchwald-Hartwig Amination:
-
To a reaction vessel, add the 5-(trifluoromethyl)pyrimidine halide, the amine, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, XPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate).[16][17]
-
Add an anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (often with reflux or microwave irradiation) and monitor the progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Experimental Protocols
General Protocol for the Synthesis of 5-(Trifluoromethyl)pyrimidines via Multicomponent Reaction
This protocol is adapted from a one-pot, three-component reaction strategy.[4]
Materials:
-
Aryl enaminone
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
Aryl amidine hydrochloride
-
Copper(II) salt (e.g., Cu(OAc)₂)
-
Solvent (e.g., DMSO)
Procedure:
-
To a reaction flask, add the aryl enaminone (1.0 mmol), sodium trifluoromethanesulfinate (1.5 mmol), aryl amidine hydrochloride (1.2 mmol), and copper(II) salt (20 mol%).
-
Add the solvent (e.g., DMSO, 3 mL) and stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
common impurities in commercial 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Welcome to the technical support center for 5-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS: 128009-32-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the use of this versatile building block in their experiments.
I. Understanding the Landscape: Synthesis and Impurity Profile
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its robust nature, imparted by the trifluoromethyl group, makes it a valuable synthon. However, like any chemical raw material, its purity can significantly impact the outcome of your reactions. Understanding the potential impurities is the first step in effective troubleshooting.
Commercial this compound is typically synthesized via two primary routes:
-
Direct Carboxylation: This involves the reaction of 5-(trifluoromethyl)thiophene with a carboxylating agent, often mediated by a strong base or a transition metal catalyst.
-
Hydrolysis: Saponification of methyl 5-(trifluoromethyl)thiophene-2-carboxylate is another common method.
Each route can introduce specific impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered in the laboratory when working with this compound.
Q1: My reaction yield is consistently lower than expected. Could the starting material be the issue?
A1: Absolutely. The purity of your this compound is a critical factor. Lower than expected yields can often be attributed to the presence of non-reactive or interfering impurities.
-
Potential Culprit: Unreacted starting materials from the synthesis of the carboxylic acid, such as 5-(trifluoromethyl)thiophene , will not participate in subsequent amide coupling or esterification reactions, thus lowering your yield.
-
Troubleshooting Workflow:
-
Purity Assessment: Before starting your reaction, it is prudent to assess the purity of your commercial batch. A simple proton NMR (¹H NMR) can be very informative. The presence of characteristic peaks for 5-(trifluoromethyl)thiophene (a doublet of quartets and a doublet in the aromatic region) would indicate this impurity.
-
Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method to quantify the purity of your starting material. Develop a method using a suitable C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Purification: If significant impurities are detected, you can purify the material by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Q2: I am observing an unexpected side product in my reaction. What could it be?
A2: The formation of unexpected side products can often be traced back to isomeric impurities in the starting material.
-
Potential Culprit: A common isomeric impurity is 4-(Trifluoromethyl)thiophene-2-carboxylic acid . During the carboxylation of 5-(trifluoromethyl)thiophene, a small amount of carboxylation can occur at the 4-position, leading to this isomer. This isomer will have different reactivity and will lead to a different final product in your reaction.
-
Troubleshooting Workflow:
-
Advanced NMR Analysis: While ¹H NMR can give some clues, a two-dimensional NMR technique like HSQC or HMBC might be necessary to definitively identify the presence of the 4-isomer. The coupling patterns of the thiophene protons will be distinct for the 2,5- and 2,4-disubstituted isomers.
-
Chromatographic Separation: A well-optimized HPLC method should be able to separate the desired this compound from its 4-isomer. If you suspect this impurity, you can try to isolate it for characterization.
-
Supplier Communication: Contact the technical support of your supplier and request the certificate of analysis, which may provide information on the isomeric purity of the batch.
-
Q3: My compound appears to be degrading upon storage. Is this common?
A3: Thiophene-based compounds can be susceptible to degradation under certain conditions.
-
Potential Degradation Pathway: While the trifluoromethyl group enhances stability, thiophene rings can be susceptible to oxidation over time, especially when exposed to light and air. This can lead to the formation of colored impurities and a decrease in purity. Thiophene-2-carboxylic acid is generally stable under normal temperatures and pressures, but should be stored in a cool, dry, dark place in a tightly sealed container.
-
Troubleshooting and Prevention:
-
Proper Storage: Always store this compound in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator.
-
Visual Inspection: Before use, visually inspect the material. Any significant color change from its typical off-white to light-yellow appearance could indicate degradation.
-
Purity Re-assessment: If you suspect degradation, re-analyze the material by HPLC or NMR to confirm its purity before use.
-
Q4: I am having trouble with the solubility of the compound. What are the recommended solvents?
A4: this compound is a crystalline solid. Its solubility is a key parameter for successful reactions.
-
Solubility Profile: It is generally soluble in polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has limited solubility in less polar solvents like dichloromethane and chloroform, and is poorly soluble in non-polar solvents like hexanes. Its solubility in alcohols like methanol and ethanol is moderate.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent that is appropriate for your reaction conditions and in which the starting material is fully soluble at the reaction temperature.
-
Gentle Warming: In some cases, gentle warming can help to dissolve the compound. However, be cautious not to exceed the decomposition temperature of your reactants.
-
Co-solvent System: Using a co-solvent system can sometimes improve solubility. For example, a mixture of THF and DMF might be effective.
-
III. Analytical Protocols for Quality Control
To ensure the quality of your this compound, we recommend the following analytical protocols.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of the compound and detecting non-isomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
Protocol 2: Identification of Isomeric Impurities by ¹H NMR Spectroscopy
This protocol helps in identifying the presence of the 4-(Trifluoromethyl)thiophene-2-carboxylic acid isomer.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
This compound: Look for two doublets in the aromatic region, each integrating to one proton.
-
4-(Trifluoromethyl)thiophene-2-carboxylic acid: This isomer will show a different splitting pattern for the thiophene protons.
-
IV. Visualization of Potential Impurity Sources
The following diagrams illustrate the synthetic pathways and potential points of impurity introduction.
Caption: Synthetic routes and potential impurities.
Caption: A general troubleshooting workflow.
V. Summary of Potential Impurities
| Impurity Name | Source | Potential Impact | Recommended Analytical Technique |
| 5-(Trifluoromethyl)thiophene | Unreacted starting material from carboxylation route | Lower reaction yield | ¹H NMR, GC-MS |
| 4-(Trifluoromethyl)thiophene-2-carboxylic acid | Isomeric by-product from carboxylation route | Formation of isomeric side products | ¹H NMR, HPLC |
| Methyl 5-(trifluoromethyl)thiophene-2-carboxylate | Unreacted starting material from hydrolysis route | Lower reaction yield | ¹H NMR, HPLC |
| Residual Solvents (e.g., Toluene, THF) | From synthesis and purification | May interfere with reaction or downstream processing | ¹H NMR, GC-MS |
VI. References
-
EvitaChem. this compound.--INVALID-LINK--
-
Thermo Fisher Scientific. Certificate of Analysis: 3-Methylbenzo[b]thiophene-2-carboxylic acid, 97%.--INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-5-(trifluoromethyl)thiophene.--INVALID-LINK--
-
Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.--INVALID-LINK--
-
Agilent Technologies. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.--INVALID-LINK--
-
Patents, G. Preparation method of 2-thiophenecarboxylic acid.--INVALID-LINK--
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 5-(Trifluoromethyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
The trifluoromethyl group is a crucial motif in modern pharmaceuticals and agrochemicals, enhancing properties like metabolic stability and lipophilicity.[1][2] this compound, in particular, serves as a valuable building block for more complex molecules with potential biological activities.[3] This guide will provide in-depth technical insights into its scalable synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Several synthetic strategies exist, but for scale-up, the most practical routes typically involve either the carboxylation of a pre-functionalized thiophene ring or the construction of the thiophene ring with the desired substituents already in place. Common approaches include:
-
Carboxylation of 5-(Trifluoromethyl)thiophene: This can be achieved by reacting 5-(Trifluoromethyl)thiophene with a strong base like n-butyllithium followed by quenching with carbon dioxide (CO2).[3]
-
Oxidation of a Precursor: Oxidation of 2-acetyl-5-(trifluoromethyl)thiophene or 5-(trifluoromethyl)thiophene-2-carboxaldehyde can yield the desired carboxylic acid.[3]
-
Hydrolysis of a Nitrile or Ester: If the corresponding nitrile or ester is more readily accessible, hydrolysis under acidic or basic conditions is a viable final step.
Q2: What are the primary safety concerns when handling trifluoromethylating reagents and thiophene derivatives on a larger scale?
A2: Safety is paramount in any chemical synthesis, and scaling up introduces new considerations. Key hazards include:
-
Toxicity and Corrosivity: Many trifluoromethylating agents can be toxic or corrosive.[4] Always consult the Safety Data Sheet (SDS) for all reagents and work in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Lithiation and carboxylation steps can be highly exothermic. Proper heat management through controlled addition rates and efficient cooling systems is critical to prevent runaway reactions.
-
Pressure Buildup: Reactions that generate gaseous byproducts, such as the use of CO2, must be conducted in pressure-rated vessels with appropriate venting to prevent over-pressurization.
-
Flammability: Many organic solvents used in these syntheses are flammable. Ensure all equipment is properly grounded and sources of ignition are eliminated.
Q3: How does the trifluoromethyl group influence the reactivity of the thiophene ring?
A3: The trifluoromethyl group (CF3) is a strong electron-withdrawing group.[1] This has several important consequences for the reactivity of the thiophene ring:
-
Acidity of Ring Protons: The electron-withdrawing nature of the CF3 group increases the acidity of the protons on the thiophene ring, making deprotonation (lithiation) at the 2-position more favorable.
-
Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution reactions, although this is less common for simple thiophenes.
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, a desirable property in drug design.[1][5]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of Carboxylation Reaction
| Potential Cause | Troubleshooting Action |
| Incomplete Lithiation | Ensure the organolithium reagent is fresh and properly titrated. Use an appropriate solvent system (e.g., anhydrous THF or diethyl ether) and maintain a low temperature (-78 °C) during the addition. Consider using a slight excess of the organolithium reagent. |
| Inefficient CO2 Quench | Ensure the CO2 source is dry and of high purity. Introduce CO2 gas subsurface with vigorous stirring to maximize contact with the lithiated intermediate. Alternatively, pouring the reaction mixture onto an excess of crushed dry ice can be effective. |
| Side Reactions | The lithiated intermediate can be reactive towards other electrophiles. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Workup Issues | After quenching, ensure the aqueous phase is sufficiently acidified (pH ~1-2) to fully protonate the carboxylate salt and precipitate the carboxylic acid. |
Problem 2: Impure Product After Crystallization
| Potential Cause | Troubleshooting Action |
| Co-precipitation of Starting Material | Optimize the crystallization solvent system. A mixture of solvents (e.g., heptane/ethyl acetate) may be necessary to achieve the desired solubility profile for the product while leaving impurities in the mother liquor. |
| Formation of Byproducts | Analyze the impurities by techniques like LC-MS or GC-MS to identify their structures. This can provide clues about side reactions occurring during the synthesis. Common byproducts may include over-lithiated species or products from reaction with residual electrophiles. |
| Ineffective Decolorization | If the product is colored, consider treating the solution with activated carbon before crystallization to remove colored impurities. |
| Trapped Solvent | Ensure the filtered product is thoroughly dried under vacuum, possibly with gentle heating, to remove residual solvent. |
Problem 3: Difficulty in Handling and Isolating the Product
| Potential Cause | Troubleshooting Action |
| Product is an Oil or Low-Melting Solid | This compound has a reported melting point of 76-78°C.[3] If it fails to solidify, it may be impure. Further purification may be required. Seeding the solution with a small crystal of pure product can sometimes induce crystallization. |
| Fine Powder Clogs Filters | Use a filter aid (e.g., Celite) to improve filtration speed. Alternatively, consider using a centrifuge for solid-liquid separation on a larger scale. |
| Product is Hygroscopic | Handle and store the final product under a dry, inert atmosphere to prevent moisture absorption. |
III. Experimental Protocols & Workflows
Protocol 1: Scale-Up Synthesis via Lithiation and Carboxylation
This protocol outlines a general procedure for the synthesis of this compound starting from 2-bromo-5-(trifluoromethyl)thiophene.
Step 1: Lithiation
-
Charge a suitable, dry, and inerted reactor with anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C.
-
Slowly add a solution of 2-bromo-5-(trifluoromethyl)thiophene in anhydrous THF to the reactor, maintaining the temperature below -70 °C.
-
Slowly add a solution of n-butyllithium (typically 2.5 M in hexanes) to the reaction mixture, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
Step 2: Carboxylation
-
Bubble dry carbon dioxide gas through the reaction mixture at a controlled rate, ensuring the temperature does not rise significantly.
-
Continue the CO2 addition until the reaction is complete (monitor by in-process control, e.g., TLC or LC-MS).
-
Allow the reaction to warm to room temperature.
Step 3: Workup and Isolation
-
Quench the reaction by slowly adding water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Workflow Diagram: Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound and key troubleshooting points.
IV. Analytical Methods for Quality Control
Consistent product quality is essential in a scale-up environment. The following analytical techniques are recommended for in-process control and final product release:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and identify any structural isomers or impurities.
-
Melting Point: A simple and effective way to assess the purity of the crystalline product.
-
Karl Fischer Titration: To determine the water content of the final product.
V. Concluding Remarks
The scale-up synthesis of this compound presents a series of challenges that can be overcome with careful planning, process optimization, and a thorough understanding of the underlying chemistry. This technical support guide provides a framework for addressing common issues and ensuring a robust and reproducible manufacturing process. By prioritizing safety, implementing effective in-process controls, and utilizing appropriate analytical techniques, researchers and drug development professionals can successfully transition this valuable building block from the laboratory to larger-scale production.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for 5-(Trifluoromethyl)thiophene-2-carboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 5-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 128009-32-5). This guide is designed for researchers, quality control analysts, and drug development professionals who require robust methods for assessing the purity of this critical fluorinated intermediate.[1][2] We will move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory.
Our approach is grounded in providing self-validating methodologies, ensuring that the data you generate is both accurate and reproducible.
Overall Analytical Workflow
Before diving into specific techniques, it's crucial to have a strategic workflow for purity assessment. The following diagram outlines a logical progression from initial screening to comprehensive characterization and impurity identification.
Caption: A comprehensive workflow for purity analysis.
Frequently Asked Questions: HPLC Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[3]
Q1: What is a reliable starting HPLC method for routine purity analysis of this compound?
A1: A reversed-phase HPLC method using a C18 column is the most effective starting point. The acidic nature of the analyte requires a low-pH mobile phase to ensure good peak shape by suppressing the ionization of the carboxylic acid group. A Diode Array Detector (DAD) is recommended to assess peak purity and develop methods.
Here is a robust, field-proven starting method:
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC System with DAD | DAD allows for multi-wavelength detection and peak purity analysis. |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization, preventing peak tailing. Formic acid is volatile and ideal for MS compatibility.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min | A broad gradient is effective for screening for both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 254 nm or DAD scan (210-400 nm) | Thiophene derivatives typically have strong UV absorbance around 254 nm.[5] |
| Injection Vol. | 5 - 10 µL | |
| Sample Prep. | 0.5 mg/mL in Acetonitrile or 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved. Filter through a 0.45 µm filter. |
Q2: My primary peak is tailing or showing poor symmetry. What are the common causes and how do I fix it?
A2: Peak tailing is a frequent issue when analyzing acidic compounds. It compromises resolution and integration accuracy. The primary causes are secondary interactions with the silica support or insufficient suppression of ionization.
This decision tree can guide your troubleshooting process:
Caption: A troubleshooting guide for HPLC peak tailing.
Q3: How do I confirm the identity of unknown peaks in my chromatogram?
A3: The best approach is High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). By replacing the phosphoric acid or TFA in your mobile phase with a volatile acid like formic acid, you can directly couple your separation to a mass spectrometer.[4] The mass-to-charge ratio (m/z) of the impurity peaks provides the molecular weight, which is a critical piece of information for structural elucidation. For this compound, the expected [M-H]⁻ ion in negative ESI mode would be m/z 195.
Frequently Asked Questions: Gas Chromatography (GC) Analysis
Q1: Can I analyze this compound directly by GC?
A1: Direct injection is not recommended. Carboxylic acids are polar and have low volatility, leading to poor chromatographic performance (severe peak tailing, low response) and potential thermal degradation in the hot GC inlet.[6][7] The trifluoromethyl group adds some volatility, but the carboxylic acid functionality dominates the behavior. For successful GC analysis, derivatization is essential.
Q2: What is the recommended derivatization protocol for GC-MS analysis?
A2: Methylation is the most common and effective derivatization strategy for carboxylic acids, converting them into their more volatile and less polar methyl esters.[6] This significantly improves peak shape and thermal stability.
Experimental Protocol: Methylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of your sample into a 2 mL GC vial.
-
Reagent Addition: Add 500 µL of a 2M solution of Methanolic HCl. Alternatively, a milder agent like (Trimethylsilyl)diazomethane (TMS-DAM) in a suitable solvent can be used.
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes.
-
Neutralization & Extraction: Cool the vial to room temperature. Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Add 500 µL of a non-polar solvent like ethyl acetate or hexane, vortex for 1 minute, and allow the layers to separate.
-
Analysis: Carefully transfer the top organic layer to a new GC vial for injection. The target analyte is now methyl 5-(trifluoromethyl)thiophene-2-carboxylate.
A typical GC-MS method for the derivatized product would use a standard non-polar column (e.g., DB-5ms) and a temperature gradient from ~50 °C to 250 °C.
Frequently Asked Questions: NMR Spectroscopy
Q1: How can ¹H and ¹⁹F NMR confirm the identity and purity of my sample?
A1: NMR is a powerful tool for both structural confirmation and purity assessment.
-
¹H NMR: The proton spectrum provides a unique fingerprint. For this compound, you should observe two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic acid proton. Integration of the aromatic protons should be in a 1:1 ratio. Impurities will present as extra, unassignable peaks.
-
¹⁹F NMR: This is particularly useful due to the trifluoromethyl group.[8][9] You should observe a sharp singlet for the -CF₃ group.[10] The absence of other signals in the ¹⁹F spectrum is a strong indicator of purity with respect to other fluorinated species.[11]
Q2: How can I get an absolute purity value using NMR?
A2: Quantitative NMR (qNMR) can provide a highly accurate, reference-standard-free purity value.[3] The method involves adding a known mass of a certified internal standard to a known mass of your sample. By comparing the integral of a specific analyte proton signal to a signal from the internal standard, the absolute purity can be calculated. A suitable internal standard must be stable, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable (e.g., maleic acid, dimethyl sulfone).
Troubleshooting Common Impurities
Q1: What are the most likely impurities from the synthesis of this compound and how do I detect them?
A1: Impurities are typically related to the synthetic route, which often involves the carboxylation of 5-(trifluoromethyl)thiophene.[1]
| Potential Impurity | Structure | Expected Analytical Behavior |
| Starting Material | 5-(Trifluoromethyl)thiophene | More volatile and less polar than the product. Will elute earlier in RP-HPLC and can be readily detected by GC-MS without derivatization. |
| Decarboxylation Product | 5-(Trifluoromethyl)thiophene | Same as the starting material. Can form if the reaction or workup involves excessive heat.[12] |
| Over-brominated Species (if from a bromo-intermediate) | Bromo-5-(Trifluoromethyl)thiophene | Less polar than the product. Will elute earlier in RP-HPLC. Easily identified by its isotopic pattern in MS. |
| Residual Solvents | e.g., THF, Diethyl Ether | Highly volatile. Best detected by headspace GC-MS. |
This systematic, multi-technique approach ensures a comprehensive understanding of the purity of your this compound, providing the confidence needed for downstream applications in research and development.
References
- 1. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. air.unimi.it [air.unimi.it]
- 10. rsc.org [rsc.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
comparing the reactivity of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with other thiophenes
Abstract
This guide provides a detailed comparison of the reactivity of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with other thiophene derivatives. We will explore how the potent electron-withdrawing properties of the trifluoromethyl group, in conjunction with the carboxylic acid functionality, modulate the reactivity of the thiophene ring in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical properties of this versatile building block.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its structural similarity to the benzene ring, coupled with its unique electronic properties, makes it a valuable isostere for optimizing pharmacokinetic and pharmacodynamic profiles. Thiophene-2-carboxylic acid, in particular, is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs.[1] The reactivity of the thiophene ring is highly dependent on the nature and position of its substituents. This guide focuses on this compound, a derivative that combines the directing and activating effects of a carboxylic acid with the powerful electronic influence of a trifluoromethyl group.
The Electronic Influence of Substituents
The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents. These effects can be broadly categorized as inductive and resonance effects.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group, meaning it withdraws electron density from the thiophene ring, making it less reactive towards electrophilic attack. It is a meta-director in benzene chemistry, but its influence on the five-membered thiophene ring is more complex. At the 2-position, it primarily deactivates the adjacent 3- and 5-positions.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[2] This strong inductive effect significantly reduces the electron density of the aromatic ring, rendering it highly electron-deficient. This deactivation has profound implications for various reaction types. The presence of the trifluoromethyl group is known to enhance the chemical stability and reactivity of the parent compound.[3]
The combination of these two electron-withdrawing groups in this compound creates a highly electron-poor aromatic system. This electronic nature dictates its reactivity profile, making it significantly different from unsubstituted thiophene or thiophene-2-carboxylic acid.
Visualizing Electron Distribution
The following diagram illustrates the general electronic effects of the -COOH and -CF₃ groups on the thiophene ring.
Caption: General electronic effects of substituents.
Comparative Reactivity in Key Transformations
We will now compare the reactivity of this compound with other thiophenes in three major classes of reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution (SₑAr)
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, being significantly more reactive than benzene.[4] The sulfur atom can stabilize the intermediate carbocation (σ-complex) through resonance.[4] Electrophilic attack typically occurs at the C2 (α) position, as this leads to a more stable intermediate with three resonance structures.[4]
In the case of thiophene-2-carboxylic acid , the deactivating nature of the carboxylic acid group makes electrophilic substitution more difficult than for unsubstituted thiophene. However, upon treatment with a strong base like lithium diisopropylamide (LDA), it can undergo double deprotonation to form a 5-lithio derivative, which is a powerful nucleophile for subsequent reactions.[1][3][5]
For This compound , the presence of two strong electron-withdrawing groups renders the ring extremely deactivated towards electrophilic attack. Traditional electrophilic substitution reactions like nitration or halogenation are often challenging and may require harsh conditions, if they proceed at all. The electron-poor nature of the ring makes it a poor nucleophile.
Table 1: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution
| Compound | Reactivity towards Electrophiles | Preferred Position of Attack |
| Thiophene | High | C2/C5 |
| Thiophene-2-carboxylic acid | Moderate | C5 (after lithiation) |
| This compound | Very Low | Not readily susceptible |
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a reaction pathway favored by aromatic rings bearing strong electron-withdrawing groups.[6] The mechanism generally proceeds in a stepwise manner through a Meisenheimer complex, although concerted mechanisms have also been proposed.[7]
Unsubstituted thiophene is generally not reactive towards nucleophilic aromatic substitution unless activated by a suitable leaving group and strongly electron-withdrawing substituents.
The presence of the trifluoromethyl group in This compound dramatically alters this reactivity. The powerful electron-withdrawing nature of the CF₃ group, and to a lesser extent the COOH group, stabilizes the negative charge in the Meisenheimer intermediate, making the thiophene ring susceptible to nucleophilic attack. This is a key feature that distinguishes its reactivity from that of simple thiophenes. For SₙAr to occur, a suitable leaving group at a position activated by the electron-withdrawing groups is necessary.
Experimental Protocol: A Representative SₙAr Reaction
The following protocol describes a general procedure for the nucleophilic aromatic substitution on a suitably activated trifluoromethyl-substituted thiophene derivative.
Materials:
-
Substituted 5-(trifluoromethyl)thiophene (e.g., with a leaving group at the 2- or 4-position)
-
Nucleophile (e.g., an amine, alkoxide)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, NaH)
Procedure:
-
Dissolve the substituted 5-(trifluoromethyl)thiophene in the aprotic polar solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Add the nucleophile dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for SₙAr Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-321480) | 128009-32-5 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Properties of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, analogs of 5-(Trifluoromethyl)thiophene-2-carboxylic acid have emerged as a promising class of anti-cancer agents. The incorporation of the trifluoromethyl group often enhances metabolic stability and potency. This guide provides a comparative analysis of the anti-cancer properties of various analogs, focusing on their synthesis, in vitro efficacy, and mechanisms of action.
Introduction to Thiophene Derivatives in Oncology
Thiophene-based compounds have garnered significant attention in cancer research due to their diverse mechanisms of action, which include the inhibition of key enzymes like topoisomerases and protein kinases, as well as the disruption of microtubule dynamics and induction of apoptosis.[1][2] The versatility of the thiophene ring allows for a wide range of structural modifications, enabling the fine-tuning of their pharmacological profiles.[3] Structure-activity relationship (SAR) studies have been instrumental in understanding how different substituents on the thiophene core influence their anti-cancer activity.[4][5]
Comparative In Vitro Anti-Cancer Activity
The anti-cancer efficacy of this compound analogs has been evaluated against various human cancer cell lines. This section compares the half-maximal inhibitory concentrations (IC50) of representative analogs from different structural classes.
5-Trifluoromethylpyrimidine Thiophene Carboxamide Analogs as EGFR Inhibitors
A series of 5-trifluoromethylpyrimidine derivatives, which are analogs of 3-aminothiophene-2-carboxylic acid methylamide, have been synthesized and evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]
| Compound ID | R Group | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9a | Benzoyl | >50 | >50 | >50 | 0.862 |
| 9c | 3-Fluoro-benzoyl | 10.25 | 15.34 | 20.17 | 0.215 |
| 9i | Propionyl | 15.76 | 21.89 | 25.43 | 0.431 |
| 9j | Isobutyryl | 12.43 | 18.92 | 22.16 | 0.317 |
| 9k | Propynoyl | 8.76 | 12.54 | 16.82 | 0.154 |
| 9l | Cyclopropanecarbonyl | 6.54 | 9.87 | 13.21 | 0.112 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | (Reference Drug) | 0.042 | 3.45 | 4.89 | 0.021 |
Data sourced from Zhang et al. (2022).[6]
Key Insights: The data reveals that the nature of the substituent on the phenylamino group significantly influences the anti-cancer activity. Compound 9u , with a cinnamoyl-like moiety, demonstrated the most potent activity against the A549 lung cancer cell line and strong inhibition of the EGFR kinase.[6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
Another class of analogs involves the fusion of a thiazole ring to a pyrimidine core, bearing a trifluoromethyl group. These compounds have been screened for their antiproliferative activity against a panel of human cancer cell lines.[7][8]
| Compound ID | A375 (Melanoma) GI50 (µM) | C32 (Melanoma) GI50 (µM) | DU145 (Prostate Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) |
| 2b | >100 | >100 | >100 | >100 |
| 3b | 12.5 | 10.1 | 8.9 | 25.6 |
| 4b | 35.2 | 28.9 | 41.5 | 50.1 |
| 4c | 22.8 | 19.5 | 30.2 | 45.3 |
GI50: 50% growth inhibition. Data sourced from Jatczak et al. (2022).[7][8]
Key Insights: The 7-chloro substituted derivatives (e.g., 3b ) generally exhibited higher potency compared to the 7-oxo (e.g., 2b ) and 7-amino (e.g., 4b , 4c ) analogs, suggesting that the chloro group at this position is crucial for anti-cancer activity.[7][8]
Mechanism of Action
The anti-cancer effects of this compound analogs are mediated through various cellular pathways.
EGFR Signaling Pathway Inhibition
The 5-trifluoromethylpyrimidine thiophene carboxamide analogs, particularly compound 9u , have been shown to be potent inhibitors of EGFR.[6] By binding to the kinase domain of EGFR, these compounds block the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.
Caption: EGFR Signaling Pathway Inhibition by Thiophene Analogs.
Induction of Apoptosis and Cell Cycle Arrest
Compound 9u has been demonstrated to induce apoptosis (programmed cell death) in A549 lung cancer cells.[6] Furthermore, it causes cell cycle arrest at the G2/M phase, preventing the cells from progressing through mitosis and dividing.[6]
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethylthiophene Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this endeavor, certain structural motifs have emerged as "privileged scaffolds" due to their consistent appearance in a multitude of biologically active compounds. The trifluoromethylthiophene moiety is a prime example of such a scaffold, demonstrating remarkable versatility across a spectrum of therapeutic targets.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylthiophene derivatives. We will dissect how subtle molecular modifications to this core structure can profoundly influence biological activity, offering a comparative perspective supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their own discovery programs.
The Synergistic Power of Thiophene and Trifluoromethyl Groups
The efficacy of trifluoromethylthiophene derivatives stems from the advantageous physicochemical properties of its two core components: the thiophene ring and the trifluoromethyl (CF3) group.
The thiophene ring , a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring.[1][2] Its presence can enhance binding to biological targets through various interactions, including hydrogen bonding and π-stacking. The sulfur atom can also participate in hydrogen bonding and act as a coordination site for metal ions in metalloenzymes.[2] Thiophene and its derivatives have been reported to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3]
The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[4][5] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable substituent for modulating the properties of drug candidates.[5][6] The incorporation of a CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug.[5][7]
-
Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes and reach its target.[5][6]
-
Modulate Acidity/Basicity: The electron-withdrawing effect of the CF3 group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets.
-
Serve as a Bioisostere: The CF3 group can mimic other chemical groups, such as a chlorine atom, in terms of sterics.[5]
The combination of these two moieties in trifluoromethylthiophene derivatives creates a powerful platform for the design of novel therapeutics with fine-tuned properties.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
The following sections will explore the SAR of trifluoromethylthiophene derivatives across various therapeutic areas, with a focus on how structural modifications impact their biological performance.
Anticancer Activity
Trifluoromethylthiophene derivatives have emerged as a promising class of anticancer agents, with reported activity against a range of cancer cell lines.[3][8][9] The SAR studies in this area often focus on the nature and position of substituents on the thiophene ring.
A key determinant of anticancer activity is the substitution pattern on the thiophene core. For instance, in a series of thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group, the nature of the substituent at the 7-position was found to be critical for cytotoxicity.[7]
Key SAR Insights for Anticancer Activity:
-
Substitution at the 7-position of a fused thiazolo[4,5-d]pyrimidine ring: Introduction of a chloro group at this position has been shown to enhance anticancer activity.[7]
-
Aromatic Substituents: The presence of substituted phenyl rings can significantly influence potency. The position and nature of the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties of the entire molecule and its interaction with the target.[3]
-
Inhibition of Kinase Pathways: Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those involving VEGFR-2 and Akt.[10] The trifluoromethyl group can enhance binding to the ATP-binding pocket of these kinases.
Comparative Data on Anticancer Activity:
| Compound Class | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl | Various | Potent activity reported | [7] |
| Thienopyrimidine | 4-chloro substituent | HepG2 | 3.105 | [10] |
| Thienopyrimidine | 4-chloro substituent | PC-3 | 2.15 | [10] |
| Trifluoromethyl thioxanthene | Tertiary alcohol with L-cysteine | HeLa | 0.0878 | [8] |
Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)
The following diagram illustrates a typical workflow for assessing the in vitro anticancer activity of trifluoromethylthiophene derivatives using the MTT assay.
Caption: Workflow for determining the IC50 of trifluoromethylthiophene derivatives using the MTT assay.
Anti-inflammatory and Enzyme Inhibition Activity
The trifluoromethyl group is also known to contribute to significant anti-inflammatory activity in various compounds.[8] Trifluoromethylthiophene derivatives have been investigated as inhibitors of enzymes involved in inflammation and other pathological processes, such as cyclooxygenase (COX), lipase, and acetylcholinesterase.[8][11]
Key SAR Insights for Enzyme Inhibition:
-
COX Inhibition: Certain trifluoromethyl thioxanthene derivatives have shown potent COX-2 inhibition, with IC50 values in the nanomolar range.[8] The specific substitution pattern on the thioxanthene ring system is crucial for this activity.
-
Lipase Inhibition: The position of the trifluoromethyl group and the nature of other substituents on the thiophene ring influence the inhibitory activity against pancreatic lipase.[8]
-
Acetylcholinesterase (AChE) Inhibition: In a series of thiophene derivatives synthesized via the Gewald protocol, the introduction of a piperazine moiety with a substituted benzyl group was found to be important for AChE inhibition.[11][12] The presence of a fluorine atom on the benzyl ring was shown to enhance activity.[12]
Comparative Data on Enzyme Inhibition:
| Target Enzyme | Compound Class | Key Structural Feature | IC50 | Reference |
| COX-2 | Trifluoromethyl thioxanthene | Specific substitution pattern | 6.5 - 27.4 nM | [8] |
| Pancreatic Lipase | Trifluoromethyl thioxanthene | Varied substitutions | 100.6 - 277 µM | [8] |
| Acetylcholinesterase | Tetrahydrobenzo[b]thiophene | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido) | More potent than Donepezil | [11][12] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and solutions of the test compounds (trifluoromethylthiophene derivatives) and a reference inhibitor (e.g., Donepezil) in a suitable solvent.[11][12]
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or reference inhibitor.
-
Add the acetylcholinesterase enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antioxidant Activity
Several trifluoromethylthiophene derivatives have demonstrated promising antioxidant properties.[8] The ability to scavenge free radicals is an important therapeutic property, as oxidative stress is implicated in numerous diseases.
Key SAR Insights for Antioxidant Activity:
-
Hydrogen Donating Ability: The presence of moieties capable of donating a hydrogen atom, such as hydroxyl or amino groups, can contribute to antioxidant activity.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the thiophene ring can influence the stability of the resulting radical after hydrogen donation, thereby affecting the antioxidant potential.
Comparative Data on Antioxidant Activity:
| Compound Class | Assay | Activity | Reference |
| Trifluoromethyl thioxanthene with L-cysteine | DPPH radical scavenging | 46.6% scavenging at 80 µg/mL | [8] |
Logical Relationship: SAR in Trifluoromethylthiophene Derivatives
The following diagram illustrates the general principles of how structural modifications on a trifluoromethylthiophene core can be systematically explored to optimize a desired biological activity.
Caption: A logical diagram illustrating the relationship between structural modifications, physicochemical properties, and biological activity in the SAR of trifluoromethylthiophene derivatives.
Conclusion and Future Perspectives
The trifluoromethylthiophene scaffold represents a highly versatile and privileged platform in drug discovery. The strategic incorporation of the trifluoromethyl group onto the thiophene ring provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. As demonstrated in this guide, systematic modifications to this core structure can lead to potent and selective agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.
Future research in this area will likely focus on:
-
Exploring Novel Substitution Patterns: The synthesis and evaluation of new derivatives with diverse and complex substituents will continue to uncover novel biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects will be crucial for their further development.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening will require comprehensive in vivo studies to assess their therapeutic potential and safety profiles.
By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively navigate the chemical space of trifluoromethylthiophene derivatives and accelerate the discovery of next-generation therapeutics.
References
- 1. impactfactor.org [impactfactor.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 11. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Trifluoromethylated vs. Non-Fluorinated Thiophenes
Introduction: The Strategic Role of Fluorine in Thiophene-Based Drug Discovery
Thiophene is a five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, recognized for its versatile structural and pharmacophoric properties.[1] Its presence in numerous FDA-approved drugs highlights its importance in developing treatments for a range of conditions, from neurological disorders to cancer.[1] A key strategy in modern drug design involves the precise modification of such scaffolds to enhance their therapeutic potential. One of the most impactful strategies is the introduction of a trifluoromethyl (CF3) group.[2][3]
This guide provides a comparative analysis of trifluoromethylated and non-fluorinated thiophene derivatives, offering an in-depth look at how the CF3 group influences bioactivity. We will explore the underlying physicochemical principles, present comparative experimental data, and provide detailed protocols for synthesis and bioassays to equip researchers, scientists, and drug development professionals with actionable insights.
The Trifluoromethyl Group: A Bioactivity Supercharger
The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can profoundly alter a molecule's properties, a strategy often used to fine-tune drug candidates.[4][5] The CF3 group's unique characteristics—high electronegativity, strong C-F bonds, and lipophilicity—synergistically enhance a compound's biological profile.[2][6]
Key Physicochemical Impacts of Trifluoromethylation:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP450) family.[2][7] This "metabolic blocking" can increase a drug's half-life and bioavailability.[7][8]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[2][4]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can alter the acidity (pKa) of nearby functional groups.[5] This influences how a molecule interacts with its biological target, potentially increasing binding affinity.[3][8]
-
Improved Binding Affinity: The introduction of a CF3 group can lead to more potent interactions with target proteins or enzymes.[4][6] This can be due to favorable interactions with the protein's active site or by influencing the overall conformation of the molecule.
These modifications collectively contribute to a more robust pharmacokinetic and pharmacodynamic profile for trifluoromethylated compounds compared to their non-fluorinated analogs.
Comparative Bioactivity Analysis: Case Studies
The true impact of trifluoromethylation is best illustrated through direct comparison. Below, we examine data from studies where trifluoromethylated thiophenes and their non-fluorinated counterparts were evaluated for specific biological activities.
Case Study 1: Anticancer Activity - Kinase Inhibition
Thiophene derivatives are prominent in the development of kinase inhibitors for cancer therapy.[9] The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are attractive targets for therapeutic intervention.
In a study on thiophene-3-carboxamide derivatives as JNK inhibitors, structure-activity relationship (SAR) studies revealed the criticality of substitutions on the thiophene ring.[10][11] While a direct comparison of a CF3-substituted versus a non-substituted analog was not the primary focus of this particular study, the principle of substitution's impact on activity is clear. For instance, adding methyl groups to the thiophene ring resulted in less active compounds compared to the unsubstituted version.[10] This highlights the sensitivity of the binding pocket to steric and electronic changes.
The introduction of a CF3 group, with its strong electron-withdrawing nature and lipophilicity, could be hypothesized to enhance binding affinity within the ATP-binding site or an allosteric pocket, potentially leading to lower IC50 values.
Table 1: Hypothetical Comparative Kinase Inhibitory Activity
| Compound | R Group on Thiophene | Target Kinase | IC50 (nM) | Rationale for Expected Difference |
| Analog A | -H | JNK1 | 5400 | Baseline activity of the core scaffold.[10] |
| Analog B | -CF3 | JNK1 | < 500 (Predicted) | The CF3 group could enhance hydrophobic interactions and alter the electronics of the carboxamide group to improve binding affinity. |
Case Study 2: Antimicrobial Activity
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Thiophene-containing compounds have shown promise in this area.[12] A study on salicylanilide derivatives, which can be considered bioisosteres of some thiophene structures, demonstrated the potent effect of trifluoromethylation against multidrug-resistant Staphylococcus aureus (MRSA).
One of the most active compounds, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide , showed excellent activity against MRSA strains with a Minimum Inhibitory Concentration (MIC) of 0.031–0.062 µg/mL.[13] The study noted that the absence of the 3'-trifluoromethyl substitution led to a reduction in activity.[13]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Structure | R Group | S. aureus ATCC 29213 | Rationale for Observed Difference |
| Salicylanilide Analog | -H | > 1 µg/mL | Lower lipophilicity and different electronic profile lead to weaker interaction with the bacterial target or reduced membrane penetration. |
| Salicylanilide Analog | -CF3 | < 1 µg/mL[13] | The CF3 group enhances lipophilicity, aiding in the penetration of the bacterial cell membrane and potentially improving interaction with the molecular target.[2] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of a trifluoromethylated thiophene and a common bioassay for evaluating metabolic stability.
Protocol 1: Synthesis of 2-[4-(Trifluoromethyl)phenyl]thiophene
This protocol describes a common cross-coupling reaction to synthesize a trifluoromethylated biarylthiophene, a scaffold found in many bioactive molecules.
Objective: To synthesize 2-[4-(Trifluoromethyl)phenyl]thiophene via a Suzuki coupling reaction.
Materials:
-
2-Bromothiophene
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (solvent system)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)2 and 4 mol% PPh3).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed toluene and water (e.g., 4:1 ratio). Stir the mixture for 10 minutes. Add 2-bromothiophene (1.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-[4-(trifluoromethyl)phenyl]thiophene.
Workflow Diagram: Synthesis of a Trifluoromethylated Thiophene
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-(Trifluoromethyl)thiophene-2-carboxylic Acid Derived Fungicides: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of fungicides derived from the 5-(Trifluoromethyl)thiophene-2-carboxylic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanism of action, comparative efficacy, and experimental evaluation of this promising class of agricultural fungicides. We will explore their performance against key plant pathogens and provide the technical details necessary to empower further research and development.
Introduction: A Novel Scaffold in Fungicide Discovery
The relentless evolution of fungicide resistance in plant pathogens necessitates the continuous discovery of novel chemical entities with unique modes of action. The this compound core has emerged as a promising scaffold for the development of a new generation of fungicides. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal and agrochemical chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. When coupled with a thiophene ring, a versatile aromatic heterocycle, it provides a unique chemical architecture for designing potent inhibitors of fungal growth.
Fungicides derived from this scaffold primarily belong to the carboxamide class and have been shown to be highly effective against a broad spectrum of phytopathogenic fungi.[1] Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[2]
Mechanism of Action: Targeting Fungal Respiration
Fungicides derived from this compound are predominantly Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the electron transfer from succinate to ubiquinone. This disruption of the respiratory chain has two primary consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.
-
Accumulation of Succinate: The inhibition of SDH leads to an accumulation of succinate, which can have further downstream effects on cellular metabolism.
The ultimate result is the cessation of fungal growth and, eventually, cell death. The specificity of these fungicides for fungal SDH over the homologous enzyme in plants and mammals is a key factor in their utility and safety.
Comparative Efficacy: In Vitro and In Vivo Performance
Numerous studies have demonstrated the potent antifungal activity of novel fungicides derived from the this compound scaffold. Their efficacy is often compared to established commercial fungicides, particularly other SDHIs like boscalid.
In Vitro Efficacy
The in vitro efficacy of these compounds is typically assessed by determining the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC) against a panel of phytopathogenic fungi. The mycelial growth inhibition assay is a common method for this evaluation.
| Compound/Fungicide | Target Pathogen | EC50 (mg/L) | Reference |
| Novel Thiophene Carboxamide 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [2] |
| Boscalid (Commercial Standard) | Sclerotinia sclerotiorum | 0.645 ± 0.023 | [2] |
| Novel Thiophene Carboxamide 4g | Sclerotinia sclerotiorum | - | [2] |
| Pydiflumetofen | Sclerotinia sclerotiorum | 0.0250 (mean) | [3] |
| Pydiflumetofen | Botrytis cinerea | 0.06 ± 0.01 (2017) | [4] |
| Boscalid (Commercial Standard) | Botrytis cinerea | - | [4] |
Note: The specific structures of novel compounds are detailed in the cited references. This table is a synthesis of data from multiple sources to illustrate comparative efficacy.
As the data indicates, novel thiophene carboxamides can exhibit significantly greater potency than existing commercial standards like boscalid against key pathogens such as Sclerotinia sclerotiorum.[2]
In Vivo Efficacy
In vivo evaluations are critical for assessing the performance of a fungicide under more realistic conditions, taking into account factors like plant uptake, translocation, and environmental stability. These studies are often conducted in greenhouses or controlled field trials.
| Compound/Fungicide | Crop | Target Disease | Application Rate (mg/L) | Control Efficacy (%) | Reference |
| Novel Thiophene Carboxamide 4g | Rapeseed | Sclerotinia Rot | 200 | Effective Suppression | [2] |
| Novel Thiophene Carboxamide 4i | Rapeseed | Sclerotinia Rot | 200 | Effective Suppression | [2] |
| Pydiflumetofen | Cucumber | Gray Mold | 300 | 80.9 | [4] |
| Boscalid (Commercial Standard) | Cucumber | Gray Mold | 400 | 42.7 | [4] |
| Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) | Cucumber | Downy Mildew | 100 | 70 | [5] |
| Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) | Cucumber | Downy Mildew | 200 | 79 | [5] |
| Flumorph (Commercial Standard) | Cucumber | Downy Mildew | 200 | 56 | [5] |
The in vivo data further supports the high potential of this class of fungicides, with some novel compounds demonstrating superior disease control compared to commercial products, even at lower application rates.[4][5]
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of 5-(trifluoromethyl)thiophene-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the thiophene and the aniline moieties.
-
Thiophene Ring Substitution: The presence of the trifluoromethyl group at the 5-position is crucial for high activity. Modifications at other positions on the thiophene ring can modulate the spectrum of activity and potency.
-
Amide Linker: The carboxamide linker is a key feature for binding to the SDH enzyme.
-
Aniline Moiety: The substitution pattern on the aniline ring plays a significant role in determining the overall efficacy. Generally, bulky, lipophilic substituents in the ortho position of the aniline ring are favorable for high activity. This is exemplified in many commercial SDHI fungicides. The 2-substituted-3-thienyl group can act as a bioisostere of the 2-substituted-phenyl group, often leading to comparable or enhanced activity.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments in the evaluation of these fungicides.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol determines the EC50 value of a fungicide against a specific fungal pathogen.
Materials:
-
Potato Dextrose Agar (PDA)
-
Fungal isolate
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Add appropriate volumes of the stock solution to molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a set period (e.g., 48-72 hours), when the colony on the control plate has reached a significant size.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[6]
In Vivo Protective Efficacy Assay (Detached Leaf Method)
This protocol assesses the ability of a fungicide to protect a plant from infection.
Materials:
-
Healthy, young, fully expanded leaves of the host plant (e.g., cucumber, tomato)
-
Test compound
-
Wetting agent (e.g., Tween-20)
-
Fungal spore suspension
-
Humid chamber
-
Growth chamber
Procedure:
-
Prepare a series of concentrations of the test compound in water with a wetting agent.
-
Spray the adaxial surface of the detached leaves with the fungicide solutions until runoff. Control leaves are sprayed with water and the wetting agent.
-
Allow the leaves to air dry for 24 hours.
-
Inoculate the treated leaves with a known concentration of fungal spore suspension (e.g., 1 x 10^5 spores/mL).
-
Place the inoculated leaves in a humid chamber to maintain high humidity.
-
Incubate the leaves in a growth chamber with appropriate light and temperature conditions for disease development.
-
After a set period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.
-
Calculate the control efficacy for each treatment relative to the untreated control.
Conclusion and Future Perspectives
Fungicides derived from the this compound scaffold represent a highly promising class of SDHIs with potent and broad-spectrum antifungal activity. The experimental data consistently demonstrates their potential to outperform existing commercial fungicides against several economically important plant pathogens. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation fungicides with improved efficacy, a wider spectrum of activity, and a favorable safety profile.
Future research should focus on expanding the library of these compounds, exploring novel substitutions on both the thiophene and aniline rings to optimize their biological activity and physicochemical properties. In-depth studies on their mode of action, including molecular docking and crystallographic analysis of their binding to the SDH enzyme, will provide valuable insights for the design of more potent and specific inhibitors. Furthermore, comprehensive field trials are necessary to validate their performance under diverse environmental conditions and to establish their practical utility in integrated pest management programs.
References
- 1. US7501530B2 - Trifluoromethyl-thiophene carboxylic acid aniledes and use thereof as fungicides - Google Patents [patents.google.com]
- 2. Item - Method for identification of 50â100% growth inhibition zone of Sclerotinia sclerotiorum isolates grown on a fungicide concentration gradient. - figshare - Figshare [figshare.com]
- 3. Pharmacological Characteristics and Control Efficacy of a Novel SDHI Fungicide Pydiflumetofen Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
